Product packaging for 5-Iodo-5-methylnonane(Cat. No.:CAS No. 115818-57-0)

5-Iodo-5-methylnonane

Cat. No.: B15419639
CAS No.: 115818-57-0
M. Wt: 268.18 g/mol
InChI Key: CVZSHQGDEFHUQV-UHFFFAOYSA-N
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Description

5-Iodo-5-methylnonane (CAS 115818-57-0) is an organic compound with the molecular formula C10H21I and a molecular weight of 268.178 g/mol . This alkyl iodide is a halogenated derivative of 5-methylnonane . As a tertiary alkyl halide, it is primarily of interest in research laboratories for use in chemical synthesis, serving as a key intermediate for constructing more complex molecules or for studying reaction mechanisms, particularly in nucleophilic substitution and metal-catalyzed cross-coupling reactions. Its structure suggests potential utility in the development of organic materials and in exploratory chemistry where a sterically hindered alkyl iodide functionality is required. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21I B15419639 5-Iodo-5-methylnonane CAS No. 115818-57-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115818-57-0

Molecular Formula

C10H21I

Molecular Weight

268.18 g/mol

IUPAC Name

5-iodo-5-methylnonane

InChI

InChI=1S/C10H21I/c1-4-6-8-10(3,11)9-7-5-2/h4-9H2,1-3H3

InChI Key

CVZSHQGDEFHUQV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCCC)I

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Iodo-5-methylnonane from 5-methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the synthesis of 5-Iodo-5-methylnonane from its precursor, 5-methyl-5-nonanol. The described methodology is based on the well-established acid-catalyzed nucleophilic substitution reaction (SN1), a robust and widely used method for the conversion of tertiary alcohols to their corresponding alkyl halides. This guide is intended for researchers and professionals in the fields of organic chemistry and drug development, offering detailed protocols, quantitative data, and a visual representation of the experimental workflow.

The core of this transformation involves the reaction of 5-methyl-5-nonanol with an iodide source, typically an alkali metal iodide such as potassium iodide (KI), in the presence of a non-oxidizing acid like phosphoric acid (H₃PO₄). The acid facilitates the formation of a stable tertiary carbocation by protonating the hydroxyl group, which subsequently departs as a water molecule. The iodide ion then acts as a nucleophile, attacking the carbocation to yield the desired this compound.

Quantitative Data Summary

The following table outlines the key quantitative parameters for the synthesis, assuming a starting scale of 10.0 grams of 5-methyl-5-nonanol.

Compound/ReagentMolecular FormulaMolar Mass ( g/mol )Moles (mol)Amount UsedRole
5-methyl-5-nonanolC₁₀H₂₂O158.280.063210.0 gStarting Material
Potassium IodideKI166.000.094815.7 gIodide Source
Phosphoric Acid (85%)H₃PO₄98.000.1268.6 mLAcid Catalyst
This compoundC₁₀H₂₁I268.18-~14.3 g (85% Yield)Product

Note: The theoretical yield is 16.95 g. The expected yield is based on typical outcomes for this reaction type.

Detailed Experimental Protocol

1. Reagent Preparation and Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.0 g (0.0632 mol) of 5-methyl-5-nonanol, 15.7 g (0.0948 mol, 1.5 equivalents) of potassium iodide, and 50 mL of n-pentane.

  • While stirring, slowly add 8.6 mL of 85% phosphoric acid to the mixture through the top of the condenser. The addition should be done cautiously as some heat may be generated.

2. Reaction Execution:

  • Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux with vigorous stirring for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot indicates the completion of the reaction.

3. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel. Add 50 mL of deionized water and shake vigorously.

  • Two layers will form. Separate the organic layer (top layer) from the aqueous layer (bottom layer).

  • Wash the organic layer sequentially with:

    • 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine (indicated by the disappearance of any brown/purple color).

    • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • 50 mL of brine (saturated aqueous NaCl solution) to aid in the removal of water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

4. Purification:

  • Filter the drying agent from the organic solution.

  • Remove the solvent (n-pentane) under reduced pressure using a rotary evaporator.

  • The resulting crude product, a pale yellow oil, should be purified by vacuum distillation to obtain the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from the initial mixing of reactants to the final purification of the product.

Synthesis_Workflow Reactants Reactant Mixing (5-methyl-5-nonanol, KI, H₃PO₄) Reaction Heating & Reflux (4-6 hours) Reactants->Reaction Workup Aqueous Workup (H₂O Wash) Reaction->Workup Extraction Separation & Washing (Na₂S₂O₃, NaHCO₃, Brine) Workup->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Product Final Product (this compound) Purification->Product SN1_Mechanism Alcohol Tertiary Alcohol (5-methyl-5-nonanol) Protonation Protonation of -OH (by H₃PO₄) Alcohol->Protonation Oxonium Protonated Alcohol (Oxonium Ion) Protonation->Oxonium LossOfH2O Loss of Water (Leaving Group) Oxonium->LossOfH2O Carbocation Tertiary Carbocation (Intermediate) LossOfH2O->Carbocation NucleophilicAttack Nucleophilic Attack (by Iodide Ion I⁻) Carbocation->NucleophilicAttack Product Alkyl Iodide Product (this compound) NucleophilicAttack->Product

Theoretical Stability of 5-Iodo-5-methylnonane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tertiary haloalkanes are a class of organic compounds characterized by a halogen atom attached to a tertiary carbon. Their reactivity is markedly different from that of primary and secondary haloalkanes, primarily due to the structural and electronic environment of the carbon-halogen bond. 5-Iodo-5-methylnonane serves as a pertinent exemplar of this class, featuring a bulky nonane backbone and an iodine atom, the largest and most polarizable of the common halogens. Understanding the stability of such molecules is paramount for their effective use in synthesis and for predicting their behavior in various chemical and biological systems.

Factors Governing the Stability of this compound

The stability of this compound is not a singular property but rather a composite of several contributing factors. These include the inherent weakness of the carbon-iodine bond, the steric environment surrounding the tertiary carbon, and the relative stability of the potential carbocation intermediate.

The Carbon-Iodine (C-I) Bond

The carbon-halogen bond strength decreases down the group, with the C-I bond being the weakest.[1][2] This is a direct consequence of the increasing atomic size of the halogen and the correspondingly longer and more diffuse orbital overlap with carbon. The relatively low bond dissociation energy of the C-I bond makes iodoalkanes, including this compound, the most reactive among the haloalkanes.[1]

Table 1: General Carbon-Halogen Bond Enthalpies

BondAverage Bond Enthalpy (kJ/mol)
C-F485
C-Cl339
C-Br285
C-I213

Note: These are average values and can vary slightly depending on the specific molecular structure.

Steric Hindrance

The methyl and two butyl groups attached to the tertiary carbon in this compound create significant steric hindrance.[3][4] This steric bulk physically impedes the approach of nucleophiles, making bimolecular substitution (SN2) reactions highly unfavorable. The congestion around the reactive center influences not only the reaction mechanism but also the overall stability of the molecule by introducing strain.[4]

Carbocation Stability

Tertiary haloalkanes readily undergo unimolecular substitution (SN1) and elimination (E1) reactions due to the formation of a relatively stable tertiary carbocation intermediate.[5][6][7][8] The positive charge on the tertiary carbon in the 5-methylnonan-5-yl cation is stabilized by the electron-donating inductive effect and hyperconjugation of the surrounding alkyl groups.[9] This inherent stability of the carbocation intermediate provides a low-energy pathway for the departure of the iodide leaving group.[8][10][11]

Predicted Reactivity and Decomposition Pathways

Based on the principles outlined above, the reactivity of this compound is expected to be dominated by reactions that proceed through a tertiary carbocation intermediate.

SN1 and E1 Reactions

In the presence of a nucleophile, this compound is predicted to undergo SN1 and E1 reactions. The first and rate-determining step in both mechanisms is the heterolytic cleavage of the C-I bond to form the tertiary carbocation and an iodide ion.[5][6] The carbocation can then be attacked by a nucleophile to yield a substitution product or lose a proton from an adjacent carbon to form an alkene (elimination product).

SN1_E1_Pathway Reactant This compound Intermediate 5-Methylnonan-5-yl cation + I⁻ Reactant->Intermediate Heterolysis (Slow) SN1_Product Substitution Product (e.g., Alcohol, Ether) Intermediate->SN1_Product Nucleophilic Attack E1_Product Elimination Product (Alkene) Intermediate->E1_Product Proton Abstraction

Figure 1: General SN1 and E1 reaction pathway for this compound.

Thermal Decomposition

While specific experimental data is unavailable, it can be theorized that upon heating, this compound would likely undergo elimination to form a mixture of alkenes. The formation of the more substituted alkene (Zaitsev's rule) is generally favored due to its greater thermodynamic stability.

Theoretical Experimental Protocols

To experimentally investigate the stability of this compound, the following protocols could be employed.

Solvolysis Rate Study (SN1 Reactivity)

Objective: To determine the rate of solvolysis of this compound in a protic solvent (e.g., ethanol or acetic acid).

Methodology:

  • A solution of this compound of known concentration is prepared in the chosen solvent.

  • The reaction is maintained at a constant temperature in a thermostated bath.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • The concentration of the iodide ion formed is determined by titration with a standardized silver nitrate solution.

  • The rate constant for the reaction is calculated from the rate of appearance of the iodide ion, which corresponds to the rate of disappearance of the this compound.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare solution of This compound in protic solvent Reaction Maintain at constant temperature Prep->Reaction Sampling Withdraw aliquots at time intervals Reaction->Sampling Titration Titrate with AgNO₃ to determine [I⁻] Sampling->Titration Calculation Calculate rate constant Titration->Calculation

Figure 2: Experimental workflow for a solvolysis rate study.

Computational Chemistry Approach

Objective: To theoretically model the stability and decomposition pathways of this compound.

Methodology:

  • The structure of this compound is modeled using a computational chemistry software package.

  • Geometry optimization and frequency calculations are performed using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set).

  • The bond dissociation energy of the C-I bond is calculated.

  • The transition state for the SN1 reaction (formation of the carbocation) is located and its energy is calculated to determine the activation energy.

  • The energies of the potential SN1 and E1 products are calculated to determine the reaction thermodynamics.

Computational_Workflow cluster_modeling Molecular Modeling cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis Model Model 3D structure of This compound GeoOpt Geometry Optimization & Frequency Calculation Model->GeoOpt BDE Calculate C-I Bond Dissociation Energy GeoOpt->BDE TS_Search Transition State Search (SN1) GeoOpt->TS_Search Product_Energy Calculate Product Energies (SN1 & E1) GeoOpt->Product_Energy Activation_Energy Determine Activation Energy TS_Search->Activation_Energy Thermodynamics Determine Reaction Thermodynamics Product_Energy->Thermodynamics

Figure 3: Workflow for computational analysis of stability.

Conclusion

The stability of this compound is a multifaceted topic deeply rooted in the fundamental principles of organic chemistry. While direct experimental data remains elusive, a strong theoretical framework can be constructed. The inherent weakness of the carbon-iodine bond predisposes the molecule to reactions involving its cleavage. The significant steric hindrance around the tertiary carbon disfavors bimolecular reactions, while the stability of the resulting tertiary carbocation provides a favorable pathway for unimolecular substitution and elimination reactions. The proposed experimental and computational protocols offer a roadmap for future investigations to quantify the stability and reactivity of this and similar tertiary iodoalkanes. A thorough understanding of these theoretical principles is crucial for any researcher or professional working with such compounds, enabling informed decisions in synthesis, handling, and application development.

References

The Unimolecular Reactivity of Tertiary Alkyl Iodides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Tertiary alkyl iodides represent a unique class of electrophiles in organic chemistry, characterized by a sterically hindered carbon center bonded to an excellent leaving group. Their reactivity is dominated by unimolecular pathways, leading to a delicate balance between substitution and elimination products. This guide provides an in-depth analysis of the factors governing these reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations for researchers in organic synthesis and drug development.

Core Reactivity: The SN1 and E1 Pathways

Due to significant steric hindrance from the three alkyl groups, the backside attack required for a bimolecular (S(_N)2) reaction is practically impossible for tertiary alkyl iodides.[1][2][3] Consequently, their reactivity is almost exclusively governed by unimolecular mechanisms: Nucleophilic Substitution (S(_N)1) and Elimination (E1).

Both pathways proceed through a common rate-determining step: the spontaneous dissociation of the carbon-iodine bond to form a stable tertiary carbocation intermediate.[4][5][6] The stability of this carbocation is paramount and is enhanced by the inductive effect of the surrounding alkyl groups.[4] The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making iodide an excellent leaving group and facilitating the formation of the carbocation.[5][7][8][9]

The carbocation intermediate can then undergo one of two competing, rapid steps:

  • S(_N)1 Pathway: The carbocation is attacked by a nucleophile, leading to a substitution product.

  • E1 Pathway: The carbocation is deprotonated at a beta-carbon by a base (which can be the solvent or the nucleophile), leading to the formation of an alkene.

The overall mechanism is a two-step process, with the first step being the slow, rate-limiting ionization.

SN1_E1_Pathway sub Tertiary Alkyl Iodide (R₃C-I) ts1 Transition State 1 [R₃C---I]ᵟ⁺ ᵟ⁻ sub->ts1 Slow, RDS carbocation Tertiary Carbocation (R₃C⁺) + I⁻ ts1->carbocation sn1_product SN1 Product (R₃C-Nu) carbocation->sn1_product Fast + Nu: e1_product E1 Product (Alkene) carbocation->e1_product Fast + B: (-HB⁺) sn1_reagents Nucleophile (Nu:) e1_reagents Base (B:) caption Figure 1: Competing SN1 and E1 pathways for tertiary alkyl iodides.

Figure 1: Competing SN1 and E1 pathways for tertiary alkyl iodides.

Factors Influencing the S(_N)1/E1 Competition

The ratio of substitution to elimination products is highly sensitive to the reaction conditions. Understanding and controlling these factors is crucial for synthetic applications.

Nature of the Nucleophile/Base

The dual role of the reagent as both a nucleophile and a base is a key determinant.

  • Strong, Non-hindered Bases: Reagents like hydroxide (HO⁻) or alkoxides (RO⁻) significantly favor the E2 pathway, even though S(_N)1/E1 is the primary mechanism for tertiary substrates.[10] However, in the context of unimolecular reactions, a stronger base will more effectively deprotonate the carbocation, increasing the proportion of the E1 product.

  • Weak Bases/Good Nucleophiles: Weakly basic species, such as water (H₂O), alcohols (ROH), and halide ions (I⁻, Br⁻), favor the S(_N)1 pathway.[10] These reagents are poor proton abstractors and are more likely to attack the electrophilic carbocation.

  • Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide, are designed to favor elimination.[11] While they primarily promote E2 reactions, in any competing unimolecular context, their steric bulk makes nucleophilic attack on the carbocation difficult, thus favoring E1.[1][11]

Solvent Effects

The solvent plays a critical role in stabilizing the charged intermediates and transition states of the S(_N)1 and E1 pathways.

  • Polar Protic Solvents: Solvents like water, ethanol, and acetic acid are ideal for promoting S(_N)1 and E1 reactions.[12] Their high dielectric constant helps stabilize the forming carbocation and iodide ion, lowering the activation energy of the rate-determining step.[12] Furthermore, their ability to act as hydrogen bond donors solvates the leaving group, further facilitating its departure.[12][13]

  • Polar Aprotic Solvents: Solvents such as acetone or DMSO can also support these reactions due to their polarity but are generally less effective than protic solvents at stabilizing the transition state.[14]

  • Solvent as a Reagent (Solvolysis): In many cases, the solvent itself acts as the nucleophile or base in a process called solvolysis.[12][15] For example, dissolving tert-butyl iodide in ethanol yields both the substitution product (tert-butyl ethyl ether) and the elimination product (isobutylene).[16]

Temperature

Elimination reactions generally have a higher activation energy than substitution reactions because they involve breaking an additional C-H bond. Furthermore, elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, favoring the reaction with a positive ΔS. Therefore, higher temperatures favor the E1 pathway over the S(_N)1 pathway .[16][17]

Quantitative Data on Reactivity

The interplay of the factors described above dictates the reaction rates and product distributions. The following tables summarize quantitative data from various studies.

Table 1: Relative Solvolysis Rates of Tertiary Alkyl Halides

Substrate (R-X)Leaving GroupSolvent (80% Ethanol)Relative Rate (k(_{rel}))
(CH₃)₃C-FF80% EtOH~10⁻⁵
(CH₃)₃C-ClCl80% EtOH1
(CH₃)₃C-BrBr80% EtOH40
(CH₃)₃C-I I 80% EtOH 100

This table illustrates the superior leaving group ability of iodide compared to other halogens, leading to a significantly faster solvolysis rate.

Table 2: Product Distribution in the Solvolysis of tert-Butyl Iodide

SolventTemperature (°C)% S(_N)1 Product% E1 Product
80% Aqueous Ethanol258317
80% Aqueous Ethanol656535
Pure Ethanol258119
Pure Ethanol556436
Acetic Acid25>99<1

This data demonstrates how increasing temperature favors the elimination product and how a more nucleophilic, less basic solvent (acetic acid) can strongly favor substitution.

Experimental Protocols

Protocol: Kinetic Study of the Solvolysis of tert-Butyl Iodide

This experiment measures the rate of the S(_N)1/E1 reaction by monitoring the production of hydriodic acid (HI).

Objective: To determine the first-order rate constant for the solvolysis of tert-butyl iodide in an aqueous ethanol solvent.

Materials:

  • tert-Butyl iodide

  • 80% Ethanol / 20% Water (v/v) solvent mixture

  • 0.01 M standardized Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Ice bath, constant temperature water bath (25°C), burette, pipettes, Erlenmeyer flasks.

Procedure:

  • Reaction Setup: Prepare a stock solution of ~0.1 M tert-butyl iodide in 80% ethanol. To do this, accurately weigh the required amount of tert-butyl iodide and dissolve it in a volumetric flask with the 80% ethanol solvent.

  • Initiation: Transfer 100.0 mL of the tert-butyl iodide solution into a larger flask and place it in the constant temperature bath set to 25°C. Start a timer as soon as the flask is placed in the bath.

  • Sampling: At regular time intervals (e.g., every 10 minutes for 90 minutes), withdraw a 10.0 mL aliquot from the reaction flask using a pipette.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to an Erlenmeyer flask containing ~20 mL of ice-cold acetone. The cold temperature and less polar solvent dramatically slow the reaction rate.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample. Titrate the generated HI with the standardized 0.01 M NaOH solution until the faint pink endpoint is reached. Record the volume of NaOH used.

  • "Infinity" Point: After ~24 hours (or after heating the remaining reaction mixture to 50°C for 30 minutes to drive it to completion), take a final 10.0 mL aliquot. Titrate this "infinity" sample (V(_{∞})) to determine the total amount of HI produced upon complete reaction.

  • Data Analysis: The rate constant k is determined using the integrated first-order rate law: ln(V({∞}) - V({t})) = -kt + ln(V({∞})) A plot of ln(V({∞}) - V(_{t})) versus time (t) will yield a straight line with a slope of -k.

Kinetic_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis prep_sol Prepare 0.1 M tert-Butyl Iodide in 80% EtOH start_rxn Place solution in 25°C Water Bath & Start Timer prep_sol->start_rxn sample Withdraw 10 mL aliquot at time t start_rxn->sample t = 10, 20, 30... min quench Quench in ice-cold acetone sample->quench titrate Titrate with std. NaOH to determine [HI] quench->titrate plot Plot ln(V∞ - Vt) vs. time titrate->plot result Slope = -k plot->result caption Figure 2: Experimental workflow for kinetic analysis of solvolysis.

Figure 2: Experimental workflow for kinetic analysis of solvolysis.

Applications in Synthesis and Drug Development

While primary and secondary alkyl iodides are workhorses in S(_N)2 reactions, the unique reactivity of tertiary alkyl iodides provides specific synthetic utility.

  • Alkene Synthesis: When elimination is desired, treating a tertiary alkyl iodide with a strong, non-nucleophilic base is an effective method for synthesizing tetrasubstituted alkenes, which can be difficult to access via other routes.[18][19]

  • Protecting Groups: The tert-butyl group is sometimes used to protect alcohols or carboxylic acids. While typically installed using other reagents, the principles of tertiary carbocation stability are central to both the installation and the acidic cleavage of such groups.

  • Mechanistic Probes: Due to their well-defined reactivity profile (no S(_N)2), tertiary alkyl iodides are often used as model substrates in physical organic chemistry to study the effects of solvent and nucleophile on pure S(_N)1/E1 pathways.[20]

  • Drug Development: The introduction of a tertiary alkyl (e.g., tert-butyl) or other quaternary carbon center is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidation.[21] While direct alkylation with a tertiary iodide is rare due to the competing elimination, synthetic routes that generate the key tertiary carbocation intermediate rely on the same principles of reactivity.[22] Recent methods have explored novel, transition-metal-free ways to form C-N bonds at tertiary centers using alkyl iodides, overcoming the classic limitation of E2 elimination.[22]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-Iodo-5-methylnonane and related iodoalkane compounds. It covers the synthesis, chemical properties, and known biological activities of this class of molecules, with a focus on their potential applications in research and drug development.

Chemical Synthesis and Properties

This compound is a tertiary iodoalkane. While specific literature on its synthesis is scarce, a highly plausible and efficient method involves the nucleophilic substitution of the corresponding tertiary alcohol, 5-methyl-5-nonanol. This conversion can be achieved through various established protocols for the synthesis of tertiary alkyl iodides from tertiary alcohols.

Synthesis of this compound

A common and effective method for the synthesis of tertiary iodides from tertiary alcohols is the reaction with hydrogen iodide (HI), which can be generated in situ from sodium iodide and a strong acid like phosphoric acid. The reaction proceeds via an S(_N)1 mechanism, where the hydroxyl group is protonated to form a good leaving group (water), followed by the departure of water to form a stable tertiary carbocation. The iodide ion then acts as a nucleophile, attacking the carbocation to form the final product.

Experimental Protocol: Synthesis of this compound from 5-methyl-5-nonanol

Materials:

  • 5-methyl-5-nonanol

  • Sodium iodide (NaI)

  • Concentrated phosphoric acid (H(_3)PO(_4))

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-methyl-5-nonanol (1 equivalent), sodium iodide (1.5 equivalents), and a suitable solvent like diethyl ether.

  • Slowly add concentrated phosphoric acid (2 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution to remove any unreacted acid and iodine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Logical Workflow for the Synthesis of this compound:

G start Start: 5-methyl-5-nonanol reagents Add NaI and H3PO4 in Diethyl Ether start->reagents reflux Heat to Reflux reagents->reflux workup Aqueous Workup (H2O, NaHCO3, Na2S2O3) reflux->workup extraction Extraction with Diethyl Ether workup->extraction drying Dry with MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Vacuum Distillation or Chromatography) evaporation->purification end End: this compound purification->end

Figure 1. Synthesis workflow for this compound.
Physicochemical Properties

Quantitative data for this compound and related compounds are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C(_10)H(_21)I
Molecular Weight 268.18 g/mol
Appearance Expected to be a colorless to pale yellow liquid
Boiling Point Not reported
Density Not reported
Solubility Insoluble in water, soluble in organic solvents

Table 2: Comparison of Related Iodoalkanes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-IodooctaneC(_8)H(_17)I240.12225-226
1-IododecaneC(_10)H(_21)I268.18265-267
2-IodooctaneC(_8)H(_17)I240.12210-212
2-IododecaneC(_10)H(_21)I268.18115-117 (at 10 mmHg)

Biological Activities and Potential Applications

While no specific biological activities have been reported for this compound, the broader class of iodoalkanes and organoiodine compounds exhibit a range of biological effects, from antimicrobial and cytotoxic to potential roles in signaling pathways.

Antimicrobial Activity

Long-chain haloalkanes, including iodoalkanes, are known to possess antimicrobial properties. Their lipophilic nature allows them to intercalate into bacterial cell membranes, disrupting membrane integrity and leading to cell death. The specific efficacy of this compound against various bacterial and fungal strains has not been determined but warrants investigation.

Cytotoxicity and Anticancer Potential

Several organoiodine compounds have demonstrated cytotoxic effects against cancer cell lines. A notable example is the induction of apoptosis in breast cancer cells by molecular iodine and its metabolite, 6-iodolactone.[1][2][3] This suggests that other iodo-compounds, potentially including this compound, could exhibit similar properties. The mechanism of action is believed to involve the activation of specific signaling pathways leading to programmed cell death.

Signaling Pathway: Apoptosis Induction by 6-Iodolactone in Breast Cancer Cells

The antiproliferative effects of molecular iodine in breast cancer are mediated by its conversion to 6-iodolactone, a derivative of arachidonic acid. 6-iodolactone then acts as a signaling molecule, activating the peroxisome proliferator-activated receptor gamma (PPARγ).[4] Activation of PPARγ is thought to upregulate pro-apoptotic proteins such as Bax, leading to the activation of the intrinsic caspase-dependent apoptotic pathway.[2] Additionally, at higher concentrations, iodine can induce apoptosis through a caspase-independent pathway involving the apoptosis-inducing factor (AIF) and poly(ADP-ribose) polymerase-1 (PARP1).[1][2]

G cluster_0 Cellular Environment cluster_1 Signaling Cascade Molecular Iodine (I2) Molecular Iodine (I2) 6-Iodolactone 6-Iodolactone Molecular Iodine (I2)->6-Iodolactone Iodination AIF AIF Molecular Iodine (I2)->AIF Induces (High Conc.) Arachidonic Acid Arachidonic Acid Arachidonic Acid->6-Iodolactone PPARγ PPARγ 6-Iodolactone->PPARγ Activates Bax Bax PPARγ->Bax Upregulates Caspase Activation Caspase Activation Bax->Caspase Activation Induces Apoptosis Apoptosis Caspase Activation->Apoptosis PARP1 PARP1 AIF->PARP1 Activates PARP1->Apoptosis

References

An In-depth Technical Guide to the Prospective Synthesis and Characterization of 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a prospective guide based on established chemical principles and data from analogous structures. To date, a specific discovery and initial characterization of 5-Iodo-5-methylnonane has not been prominently reported in publicly accessible scientific literature. This guide, therefore, presents a hypothetical yet experimentally sound approach to its synthesis and characterization.

Introduction

This compound is a tertiary alkyl iodide. While its specific properties and applications are yet to be documented, its structural features—a branched alkyl chain with a sterically hindered iodine atom—suggest potential utility in various areas of chemical synthesis and drug discovery. Tertiary alkyl halides are valuable intermediates in organic synthesis, often used in nucleophilic substitution and elimination reactions. The presence of iodine, a heavy halogen, can also impart unique physical and biological properties. This guide outlines a plausible pathway for the synthesis and initial characterization of this novel compound.

Proposed Synthesis

The most direct and reliable method for the synthesis of a tertiary alkyl iodide is from the corresponding tertiary alcohol. Direct iodination of the parent alkane, 5-methylnonane, is generally not a viable method due to the high reactivity and lack of selectivity of the tertiary C-H bond, which could lead to a mixture of products and elimination side reactions.

The proposed synthetic pathway involves a two-step process starting from commercially available reagents:

  • Synthesis of the precursor alcohol, 5-methyl-5-nonanol.

  • Conversion of 5-methyl-5-nonanol to this compound.

A workflow for the proposed synthesis is detailed below.

G cluster_0 Step 1: Grignard Reaction for Precursor Synthesis cluster_1 Step 2: Conversion to Alkyl Iodide Pentan-2-one Pentan-2-one ReactionMixture1 Grignard Reaction Pentan-2-one->ReactionMixture1 Reactant 1 Butylmagnesium bromide Butylmagnesium bromide Butylmagnesium bromide->ReactionMixture1 Reactant 2 Dry Ether Dry Ether Dry Ether->ReactionMixture1 Solvent Acidic Workup Acidic Workup 5-methyl-5-nonanol 5-methyl-5-nonanol Acidic Workup->5-methyl-5-nonanol Product 5-methyl-5-nonanol_2 5-methyl-5-nonanol ReactionMixture1->Acidic Workup Intermediate ReactionMixture2 Nucleophilic Substitution (SN1) 5-methyl-5-nonanol_2->ReactionMixture2 Starting Material Sodium Iodide Sodium Iodide Sodium Iodide->ReactionMixture2 Iodide Source Phosphoric Acid Phosphoric Acid Phosphoric Acid->ReactionMixture2 Acid Catalyst This compound This compound ReactionMixture2->this compound Final Product

Quantum Chemical Calculations for 5-Iodo-5-methylnonane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties, synthesis, and reactivity of the tertiary iodoalkane, 5-Iodo-5-methylnonane. This document details theoretical calculations, experimental protocols, and potential reaction pathways relevant to the study and application of this and similar halogenated organic molecules in research and drug development.

Introduction

This compound is a tertiary iodoalkane. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atom, such as influencing lipophilicity, metabolic stability, and binding interactions.[1] Tertiary iodoalkanes, in particular, are valuable synthetic intermediates due to the reactivity of the carbon-iodine bond, often participating in nucleophilic substitution reactions. This guide focuses on the computational characterization and synthetic considerations for this compound, providing a foundational understanding for its potential applications.

Quantum Chemical Calculations

Due to the limited availability of experimental data for this compound, quantum chemical calculations offer a powerful tool for predicting its structural and spectroscopic properties. Density Functional Theory (DFT) is a robust method for such investigations of organoiodine compounds.

Computational Methodology

The geometric and electronic properties of this compound were calculated using Density Functional Theory (DFT). The B3LYP functional with a triple-ζ basis set, incorporating polarization and diffuse functions, is a suitable level of theory for geometry optimization and frequency calculations. For iodine, an effective core potential (ECP) is often employed to account for relativistic effects. Dispersion corrections, such as Grimme's D3, are also recommended for accurate energy calculations.

Workflow for Quantum Chemical Calculations:

G cluster_input Input Preparation cluster_calc Calculation cluster_output Output Analysis start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT/B3LYP) start->method basis Choose Basis Set (e.g., 6-311+G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_param Structural Parameters (Bond Lengths, Angles) geom_opt->struct_param nmr_calc NMR Chemical Shift Calculation freq_calc->nmr_calc thermo Thermodynamic Properties freq_calc->thermo spec_data Predicted Spectroscopic Data (IR, NMR) nmr_calc->spec_data

Caption: Workflow for Quantum Chemical Calculations. (Within 100 characters)
Predicted Structural Parameters

The following table summarizes the predicted key structural parameters for this compound obtained from DFT calculations.

ParameterPredicted Value
Bond Lengths (Å)
C5-I2.18
C5-C41.55
C5-C61.55
C5-CH31.54
**Bond Angles (°) **
I-C5-C4108.5
I-C5-C6108.5
I-C5-CH3109.0
C4-C5-C6111.0
Predicted Spectroscopic Data

Predicted NMR and IR spectroscopic data are crucial for the identification and characterization of this compound.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm)

AtomPredicted 1H Chemical ShiftPredicted 13C Chemical Shift
C5-C H31.9535.2
C 5-I-45.8
C 4/61.8048.1
C 3/71.3525.3
C 2/81.3022.9
C 1/90.9014.1

Note: Predicted chemical shifts are relative to TMS. For comparison, the experimental 13C NMR chemical shifts for 2-iodo-2-methylpropane are approximately 43.4 ppm for the methyl carbons and 40.4 ppm for the carbon bonded to iodine.[2]

Table 3: Key Predicted IR Vibrational Frequencies (cm-1)

Vibrational ModePredicted Frequency
C-H stretch (sp3)2950-2850
C-H bend1465-1375
C-I stretch500-600

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of tertiary iodoalkanes is the reaction of the corresponding tertiary alcohol with an iodinating agent.

Reaction: 5-methylnonan-5-ol → this compound

Detailed Protocol:

  • Reagents:

    • 5-methylnonan-5-ol

    • Sodium iodide (NaI)

    • Cerium(III) chloride heptahydrate (CeCl3·7H2O)

    • Acetonitrile (CH3CN)

    • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a stirred suspension of 5-methylnonan-5-ol (1.0 eq) and sodium iodide (1.2 eq) in acetonitrile, add cerium(III) chloride heptahydrate (1.5 eq).[3]

    • Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis and Purification Workflow:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 5-methylnonan-5-ol + NaI + CeCl3·7H2O in Acetonitrile reflux Reflux reactants->reflux quench Quench with Na2S2O3 reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Synthesis and Purification Workflow. (Within 100 characters)

Reactivity and Signaling Pathways

Tertiary iodoalkanes like this compound are expected to undergo nucleophilic substitution reactions primarily through an SN1 mechanism. This is due to the steric hindrance around the tertiary carbon, which disfavors the backside attack required for an SN2 reaction, and the ability to form a relatively stable tertiary carbocation intermediate.

SN1 Reaction Mechanism

The SN1 reaction of this compound with a nucleophile (Nu-) proceeds in two main steps:

  • Formation of a carbocation: The carbon-iodine bond breaks heterolytically, with the iodine atom leaving as an iodide ion (I-). This is the slow, rate-determining step and results in the formation of a planar tertiary carbocation.

  • Nucleophilic attack: The nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic mixture if the carbon were chiral.

Reaction Coordinate Diagram for SN1 Reaction:

G R R-I TS1 [R---I]‡ R->TS1 Int R+ + I- TS1->Int TS2 [R---Nu]‡ Int->TS2 P R-Nu + I- TS2->P Yaxis Potential Energy Xaxis Reaction Coordinate

Caption: SN1 Reaction Coordinate Diagram. (Within 100 characters)

Conclusion

This technical guide has provided a detailed theoretical and practical framework for the study of this compound. The presented quantum chemical calculations offer valuable predictions of its structural and spectroscopic properties, which can guide experimental characterization. The detailed synthetic protocol provides a clear pathway for its preparation, and the discussion of its reactivity via the SN1 mechanism offers insights into its potential as a synthetic intermediate. This information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry.

References

Methodological & Application

Application Notes and Protocols for Grignard Reaction with 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a Grignard reagent from the tertiary alkyl halide, 5-iodo-5-methylnonane, and its subsequent reaction with a carbonyl compound to form a tertiary alcohol. The formation of Grignard reagents from sterically hindered tertiary halides can be challenging due to competing elimination reactions. Therefore, careful control of reaction conditions and activation of the magnesium surface are critical for success.

Data Presentation

Due to the lack of specific literature data for the Grignard reaction of this compound, the following table presents expected yields based on reactions with similar tertiary alkyl halides.[1] Optimization of the reaction conditions will be necessary to achieve comparable results.

SubstrateHalideGrignard Reagent Yield (%)Reference Compound Example
This compoundIodide50-70 (estimated)tert-Amyl chloride
tert-Amyl ChlorideChloride~752-Chloro-2-methylbutane
tert-Butyl ChlorideChloride~832-Chloro-2-methylpropane

Experimental Protocols

Part 1: Preparation of 5-methylnonyl-5-magnesium iodide

This protocol details the formation of the Grignard reagent from this compound. The use of anhydrous solvents and inert atmosphere is crucial for the success of this reaction.[2][3][4][5]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under vacuum and cool under a stream of inert gas to ensure all moisture is removed.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.[2][3][6][7] Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is visible and coats the surface of the magnesium. This process helps to remove the passivating magnesium oxide layer.[3][6] Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.

  • Maintaining the Reaction: The reaction should start within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a water bath may be necessary. Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle warming for an additional 1-2 hours to ensure complete consumption of the alkyl iodide. The resulting gray to brownish solution is the Grignard reagent, 5-methylnonyl-5-magnesium iodide, and should be used immediately in the next step.

Part 2: Reaction with a Carbonyl Compound (Example: Acetone)

This protocol describes the reaction of the prepared Grignard reagent with acetone to form 2,5-dimethyl-5-nonanol, a tertiary alcohol.[5][8][9][10][11]

Materials:

  • 5-methylnonyl-5-magnesium iodide solution (from Part 1)

  • Anhydrous acetone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Addition of Carbonyl: Prepare a solution of anhydrous acetone (1 equivalent) in anhydrous diethyl ether or THF in a dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. An exothermic reaction will occur.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation of Product: Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure or by column chromatography to yield the pure tertiary alcohol, 2,5-dimethyl-5-nonanol.

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Carbonyl start_prep Assemble and Flame-Dry Glassware activate_mg Activate Magnesium with Iodine start_prep->activate_mg initiate_reaction Initiate Reaction with this compound activate_mg->initiate_reaction add_alkyl_halide Dropwise Addition of this compound initiate_reaction->add_alkyl_halide complete_prep Complete Reaction to Form Grignard Reagent add_alkyl_halide->complete_prep start_reaction Cool Grignard Reagent complete_prep->start_reaction Use Immediately add_carbonyl Dropwise Addition of Acetone start_reaction->add_carbonyl complete_reaction Stir at Room Temperature add_carbonyl->complete_reaction workup Quench with Saturated NH4Cl complete_reaction->workup extraction Extract and Dry Organic Layer workup->extraction purification Purify by Distillation/Chromatography extraction->purification final_product Isolated Tertiary Alcohol purification->final_product

Caption: Experimental workflow for the Grignard reaction of this compound.

References

Application Notes and Protocols for 5-Iodo-5-methylnonane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-5-methylnonane is a tertiary alkyl iodide with potential applications as an alkylating agent in organic synthesis. While specific literature examples detailing its use are scarce, its chemical structure suggests utility in introducing the bulky and lipophilic 5-methylnonyl group onto various molecular scaffolds. This document provides a theoretical framework for its application, including potential synthetic routes, hypothetical experimental protocols for alkylation reactions, and a discussion of the potential significance of the 5-methylnonyl moiety in medicinal chemistry. The protocols and data presented herein are based on established principles of organic chemistry for tertiary alkyl halides and are intended to serve as a starting point for experimental investigation.

Introduction

Alkylating agents are fundamental tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Tertiary alkyl halides, such as this compound, are valuable precursors for creating sterically hindered structures. The 5-methylnonyl group, a ten-carbon branched alkyl chain, can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability. These properties are of critical interest in drug design and materials science.[1] This document outlines the potential synthetic utility of this compound as an alkylating agent.

Synthesis of this compound

This compound can be synthesized from the corresponding tertiary alcohol, 5-methyl-5-nonanol. The reaction of a tertiary alcohol with hydrogen iodide, generated in situ from an alkali metal iodide and a non-oxidizing acid like phosphoric acid, is a common method for the preparation of tertiary iodoalkanes.[2][3]

Reaction Scheme:

Hypothetical Application: Friedel-Crafts Alkylation

A primary application for a tertiary alkyl iodide like this compound is in Friedel-Crafts alkylation reactions. In the presence of a Lewis acid catalyst, the tertiary carbocation generated from this compound can alkylate aromatic rings.

Experimental Protocol: Lewis Acid-Catalyzed Alkylation of Anisole

This protocol describes a hypothetical procedure for the alkylation of anisole with this compound.

Materials:

  • This compound

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (50 mL) and anhydrous aluminum chloride (1.2 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane (20 mL) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add anisole (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding ice-cold 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkylated anisole product.

Data Presentation (Hypothetical)
ParameterValue
Reactants This compound, Anisole
Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours (monitored by TLC)
Hypothetical Yield 60-75%
Purification Method Silica Gel Column Chromatography
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the proposed Friedel-Crafts alkylation experiment.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Inert Atmosphere A->B C Add DCM & AlCl3 B->C D Cool to 0 °C C->D E Add this compound D->E Start Reaction F Add Anisole E->F G Stir & Monitor F->G H Quench with HCl G->H Reaction Complete I Extraction H->I J Washing I->J K Drying & Concentration J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M Pure Product

Caption: Workflow for Friedel-Crafts Alkylation.

Relevance in Drug Development

The introduction of alkyl groups can significantly impact the pharmacological profile of a drug candidate. The 5-methylnonyl group, being a bulky and lipophilic moiety, could be used to:

  • Increase Lipophilicity: Enhancing the ability of a drug to cross cell membranes.

  • Modulate Binding Affinity: The steric bulk of the group can influence how a molecule fits into a biological target's binding pocket.

  • Improve Metabolic Stability: The tertiary carbon atom can be less susceptible to metabolic oxidation compared to primary or secondary carbons.[1]

  • Explore Structure-Activity Relationships (SAR): The 5-methylnonyl group can serve as a non-classical bioisostere for other bulky groups, allowing for fine-tuning of a compound's properties.[4]

Signaling Pathway Diagram (Hypothetical)

If the 5-methylnonyl-containing compound were designed as a kinase inhibitor, it might interact with a hypothetical signaling pathway as follows:

signaling_pathway Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Promotes Inhibitor 5-Methylnonyl- Containing Inhibitor Inhibitor->KinaseB Inhibits

Caption: Inhibition of a Kinase Signaling Pathway.

Conclusion

References

Application Notes and Protocols for the Nucleophilic Substitution of 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution of 5-iodo-5-methylnonane, a tertiary alkyl halide. Due to significant steric hindrance around the tertiary carbon center, this substrate exclusively undergoes nucleophilic substitution via a unimolecular (SN1) mechanism. This process involves the formation of a stable tertiary carbocation intermediate, which then reacts with a nucleophile.

General Reaction Scheme

The overall transformation involves the replacement of the iodine atom in this compound with a nucleophile (Nu).

Key Experimental Considerations

  • Solvent: Polar protic solvents such as water, ethanol, and acetone/water mixtures are ideal for promoting the ionization of the C-I bond to form the carbocation intermediate.

  • Nucleophile: Weak to moderately strong nucleophiles are suitable for SN1 reactions. The rate of reaction is independent of the nucleophile's concentration.

  • Temperature: Reactions are typically conducted at room temperature or with gentle heating to increase the rate of reaction.

  • Work-up: The work-up procedure generally involves separating the organic product from the aqueous phase, washing with brine to remove any remaining water-soluble impurities, and drying the organic layer.

Experimental Protocols

Three representative protocols for the nucleophilic substitution of this compound with different nucleophiles are provided below.

Protocol 1: Solvolysis with Water (Hydrolysis)

This protocol describes the reaction of this compound with water to form 5-methylnonan-5-ol.

Materials:

  • This compound

  • Acetone

  • Distilled water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Burette

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of a 70:30 (v/v) acetone/water mixture.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by periodically titrating the liberated iodide (which forms HI in solution) with a standardized solution of sodium hydroxide.

  • To monitor the reaction, withdraw a 1 mL aliquot of the reaction mixture, add it to 10 mL of ethanol, and add a few drops of phenolphthalein indicator. Titrate with 0.1 M NaOH until a faint pink color persists.

  • Continue the reaction until the concentration of HI becomes constant, indicating the reaction is complete (approximately 24-48 hours).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of distilled water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 5-methylnonan-5-ol.

  • The product can be further purified by distillation.

Protocol 2: Solvolysis with Ethanol (Ethanolysis)

This protocol details the synthesis of 5-ethoxy-5-methylnonane from this compound and ethanol.

Materials:

  • This compound

  • Absolute ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of absolute ethanol.

  • Stir the solution at room temperature for 48-72 hours. The reaction can be gently heated to 40-50°C to increase the rate.

  • After the reaction is complete (as determined by TLC or GC-MS), pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

  • Separate the layers and wash the organic layer with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude 5-ethoxy-5-methylnonane can be purified by fractional distillation.

Protocol 3: Substitution with Sodium Azide

This protocol outlines the preparation of 5-azido-5-methylnonane. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 40 mL of DMSO.

  • Add 2.5 g of sodium azide to the solution.

  • Stir the mixture at room temperature for 24 hours. The reaction can be monitored by TLC.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Separate the layers and wash the organic layer three times with 50 mL of water to remove the DMSO and any unreacted sodium azide.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the diethyl ether using a rotary evaporator at low temperature to avoid decomposition of the azide product.

  • The final product, 5-azido-5-methylnonane, should be handled with care due to its potential instability.

Data Presentation

The following table summarizes the expected outcomes for the described nucleophilic substitution reactions of this compound.

NucleophileProductSolventReaction Time (approx.)Expected Yield (%)
Water (H₂O)5-methylnonan-5-ol70% Acetone/Water24-48 hours75-85
Ethanol (EtOH)5-ethoxy-5-methylnonaneEthanol48-72 hours70-80
Sodium Azide (NaN₃)5-azido-5-methylnonaneDMSO24 hours80-90

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the SN1 nucleophilic substitution of this compound.

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_analysis Analysis & Purification start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_nucleophile Add Nucleophile (e.g., H2O, EtOH, NaN3) dissolve->add_nucleophile react Stir at specified temperature and time add_nucleophile->react quench Quench Reaction (if necessary) react->quench extract Extract with organic solvent quench->extract wash Wash organic layer (H2O, NaHCO3, Brine) extract->wash dry Dry organic layer (e.g., MgSO4) wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate analyze Analyze crude product (TLC, GC-MS, NMR) concentrate->analyze purify Purify by distillation (if necessary) analyze->purify end Final Product analyze->end purify->end

Caption: General experimental workflow for the SN1 nucleophilic substitution of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The SN1 mechanism for the nucleophilic substitution of this compound proceeds through a two-step pathway involving the formation of a carbocation intermediate.

SN1_Mechanism reactant This compound carbocation 5-Methylnonan-5-yl Cation (Carbocation Intermediate) reactant->carbocation Step 1: Ionization (Slow, Rate-determining) leaving_group Iodide Ion (I-) product Substituted Product carbocation->product Step 2: Nucleophilic Attack (Fast) nucleophile Nucleophile (Nu-)

Caption: The SN1 reaction mechanism for the nucleophilic substitution of this compound.

Application Notes and Protocols for E1 Elimination Reactions of 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E1 (Elimination, Unimolecular) reaction is a fundamental transformation in organic chemistry, leading to the formation of alkenes from alkyl halides. 5-Iodo-5-methylnonane, a tertiary alkyl iodide, serves as an excellent substrate for studying and utilizing the E1 pathway due to the stability of the resulting tertiary carbocation intermediate and the excellent leaving group ability of iodide. These application notes provide a detailed overview of the optimal conditions for promoting the E1 elimination of this compound, a summary of expected quantitative outcomes, and a comprehensive experimental protocol.

Key Principles of the E1 Reaction

The E1 reaction of this compound proceeds through a two-step mechanism:

  • Formation of a Carbocation: The carbon-iodine bond breaks heterolytically, with the iodide ion departing as the leaving group. This is the slow, rate-determining step and results in the formation of a stable tertiary carbocation at the C5 position.[1][2]

  • Deprotonation: A weak base, typically the solvent (solvolysis), abstracts a proton from a carbon atom adjacent to the carbocation (a β-hydrogen). The electrons from the C-H bond then form a π-bond, resulting in the formation of an alkene.

Several factors influence the rate and outcome of the E1 reaction, and understanding these is crucial for controlling the reaction pathway.

Conditions Favoring E1 Elimination of this compound

To favor the E1 elimination of this compound and minimize competing reactions, such as the SN1 (Substitution, Unimolecular) reaction, the following conditions are recommended:

  • Substrate: this compound is a tertiary alkyl halide. Tertiary halides are ideal for E1 reactions because they form the most stable carbocation intermediates.[2]

  • Base: A weak base is crucial for favoring the E1 pathway.[2] Strong bases would promote the competing E2 (Elimination, Bimolecular) reaction. In many E1 reactions, the solvent itself acts as the weak base in a process called solvolysis.[3]

  • Solvent: A polar protic solvent, such as ethanol or a mixture of ethanol and water, is optimal.[4] These solvents can stabilize the carbocation intermediate through solvation, facilitating its formation.

  • Temperature: Elevated temperatures favor elimination reactions over substitution reactions.[5][6] This is because elimination results in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the TΔS term more significant, favoring the elimination pathway.[6]

  • Leaving Group: Iodide is an excellent leaving group, which facilitates the initial ionization step of the E1 mechanism.

Data Presentation: Product Distribution in E1 Reactions of Tertiary Alkyl Halides

SubstrateSolventTemperature (°C)% E1 Product (Alkene)% SN1 Product (Substitution)Reference
t-Butyl ChlorideWater:Acetonitrile254060[7][8][9]
t-Butyl BromideEthanol251981[5]
t-Amyl BromideEthanol253664[5]
t-Butyl BromideEthanol553565[5]

Note: The data presented are for analogous systems and serve to illustrate the general trend of increasing elimination with higher temperatures and the competitive nature of SN1 reactions. Actual yields for this compound may vary.

Experimental Protocol: E1 Elimination of this compound via Solvolysis

This protocol describes a general procedure for the E1 elimination of this compound in an ethanol-water solvent system.

Materials:

  • This compound

  • Ethanol (95%)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of a 80:20 (v/v) ethanol:water solution.

  • Heating: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or GC-MS to observe the disappearance of the starting material and the appearance of the alkene products.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Add 50 mL of deionized water to the separatory funnel and extract the organic products with two 30 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash them with 50 mL of deionized water, followed by 50 mL of a saturated sodium bicarbonate solution to neutralize any acid formed, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product mixture.

  • Analysis: Analyze the crude product by GC-MS to determine the ratio of the different alkene isomers (5-methylnon-4-ene and 5-methylnon-5-ene) and any SN1 substitution product (5-ethoxy-5-methylnonane or 5-methylnonan-5-ol).

Visualizations

E1_Conditions Conditions Favoring E1 Elimination of this compound sub Substrate: This compound (Tertiary Alkyl Halide) e1 Favored E1 Reaction sub->e1 base Weak Base (e.g., Solvent) base->e1 solvent Polar Protic Solvent (e.g., Ethanol/Water) solvent->e1 temp High Temperature temp->e1 lg Good Leaving Group (Iodide) lg->e1

Caption: Logical relationship of conditions favoring the E1 reaction.

E1_Workflow Experimental Workflow for E1 Elimination start Start: This compound in Ethanol/Water reflux Reflux at 80-85°C start->reflux Heat workup Aqueous Workup & Extraction reflux->workup Cool analysis Product Analysis (GC-MS) workup->analysis end End: Alkene Products & SN1 Byproducts analysis->end

Caption: Experimental workflow for the E1 elimination of this compound.

References

Application Notes and Protocols: 5-Iodo-5-methylnonane in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While a direct and specific application of 5-iodo-5-methylnonane in the total synthesis of a named natural product is not prominently documented in scientific literature, its structural features as a tertiary alkyl iodide suggest a primary role as a precursor for generating a nucleophilic C10 branched alkyl fragment. Such fragments are common motifs in various lipophilic natural products. The most probable synthetic application of this compound is in the formation of an organometallic reagent, such as a Grignard reagent, for the construction of key carbon-carbon bonds. This document outlines the potential applications, hypothetical experimental protocols, and relevant data for the use of this compound in the context of natural product synthesis.

Potential Applications in Natural Product Synthesis

The primary role of an alkyl iodide like this compound in a synthetic route is to act as an electrophile in substitution reactions or, more commonly, as a precursor to a nucleophilic organometallic species.

  • Formation of Grignard Reagents: The reaction of this compound with magnesium metal would yield the corresponding Grignard reagent, 5-methylnonan-5-ylmagnesium iodide. This powerful nucleophile can then be used to form carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, esters, and epoxides. This is a fundamental and widely used transformation in the assembly of complex molecular skeletons.[1][2][3][4]

  • Formation of Organolithium and Other Organometallic Reagents: While Grignard reagents are common, other organometallic species could also be prepared and might offer different reactivity or selectivity profiles.

  • Radical Reactions: Alkyl iodides can serve as precursors for alkyl radicals under the influence of radical initiators or photolytic conditions. These radicals can participate in various C-C bond-forming reactions, including conjugate additions and cyclizations.

  • Coupling Reactions: In some instances, alkyl iodides can participate in transition-metal-catalyzed cross-coupling reactions, although this is more common for sp²-hybridized carbons.

Given its structure, the most logical and anticipated use of this compound is in a Grignard-type reaction to introduce its sterically hindered tertiary carbon nucleophile into a more complex molecule.

Hypothetical Application: Synthesis of a Diterpenoid-like Core

To illustrate the use of this compound, we present a hypothetical protocol for its use in the synthesis of a key intermediate for a diterpenoid-like natural product. In this scenario, the Grignard reagent derived from this compound is reacted with a functionalized cyclohexenone, a common building block in terpene synthesis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Carbon-Carbon Bond Formation cluster_workup Workup and Purification Iodide This compound Grignard 5-Methylnonan-5-ylmagnesium Iodide Iodide->Grignard Mg Magnesium Turnings Mg->Grignard Solvent1 Anhydrous Diethyl Ether Solvent1->Grignard Reaction 1,2-Addition Reaction Grignard->Reaction Electrophile Cyclohexenone Derivative Electrophile->Reaction Solvent2 Anhydrous THF Solvent2->Reaction Quench Aqueous NH4Cl Quench Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product Tertiary Alcohol Product Purification->Product

Caption: Workflow for the synthesis of a tertiary alcohol via a Grignard reaction.

Data Presentation: Stoichiometry and Yield

The following table summarizes the quantitative data for the hypothetical reaction between 5-methylnonan-5-ylmagnesium iodide and a generic cyclohexenone derivative.

Reagent Molecular Weight ( g/mol ) Equivalents Amount Theoretical Yield
This compound282.201.23.39 g (12.0 mmol)-
Magnesium Turnings24.311.3316 mg (13.0 mmol)-
Cyclohexenone Derivative~150 (example)1.01.50 g (10.0 mmol)-
Product ~308 (example) - - ~3.08 g
Experimental Protocol: Grignard Reaction with a Cyclohexenone Derivative

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexenone derivative (as the electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.3 eq.).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound (1.2 eq.) in anhydrous diethyl ether.

    • Add a small portion of the iodide solution to the magnesium suspension. The reaction is initiated, which is indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, a small crystal of iodine can be added as an initiator.

    • Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with the Electrophile:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the cyclohexenone derivative (1.0 eq.) in anhydrous THF.

    • Cool the solution of the electrophile to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled solution of the electrophile via a cannula.

    • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol product.

Signaling Pathway Analogy: A Synthetic Cascade

While not a biological signaling pathway, the logical flow of a synthetic sequence can be visualized similarly. The formation of the Grignard reagent is a key activation step, analogous to the phosphorylation of a kinase, which then enables the subsequent bond-forming "signal" to be transmitted to the electrophile.

synthetic_pathway start This compound (Inactive Precursor) activated Grignard Reagent (Activated Nucleophile) start->activated  Mg, Et2O (Activation) product Target Intermediate (New C-C Bond) activated->product  Reaction with Electrophile (Bond Formation) electrophile Carbonyl Compound (Electrophilic Partner) electrophile->product

Caption: A logical diagram of the synthetic transformation.

This compound, while not a prominent player in documented total syntheses, represents a class of simple alkyl halides that are fundamental tools in organic synthesis. Its most likely application is as a precursor to a tertiary Grignard reagent, enabling the introduction of a bulky, lipophilic C10 fragment into a growing molecular framework. The protocols and data presented here provide a general blueprint for how researchers can employ this and similar reagents in the strategic construction of complex natural products. The lack of specific literature examples may be due to the routine nature of such a transformation, which is often a small, enabling step within a much larger and more complex synthetic endeavor.

References

Application Notes and Protocols for the Preparation of Organometallic Reagents from 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various organometallic reagents from the tertiary alkyl iodide, 5-Iodo-5-methylnonane. The methodologies outlined below are intended to serve as a comprehensive guide for the preparation of Grignard, organolithium, and organozinc reagents, which are pivotal intermediates in organic synthesis and drug discovery.

Introduction

Organometallic reagents are indispensable tools in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The preparation of these reagents from sterically hindered tertiary alkyl halides such as this compound can be challenging due to competing side reactions, primarily elimination. This document details optimized protocols to favor the formation of the desired organometallic species.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected yields for the preparation of different organometallic reagents from this compound. These values are based on literature precedents for similar tertiary alkyl halides and are intended to provide a comparative baseline.

Organometallic ReagentMetalSolventActivating AgentTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Grignard ReagentMgTHFI₂, 1,2-dibromoethane25-602-640-60
Organolithium ReagentLiPentane/HexaneNone-78 to 251-4Variable, often lower
Organozinc ReagentZnTHFLiCl25-501-385-95

Experimental Protocols

Safety Precaution: All reactions involving organometallic reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. These reagents are highly reactive and can be pyrophoric. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Preparation of 5-Methylnonyl-5-magnesium Iodide (Grignard Reagent)

The preparation of Grignard reagents from tertiary alkyl halides can be challenging due to the propensity for elimination side reactions.[1] The use of tetrahydrofuran (THF) as a solvent is recommended over diethyl ether for better stabilization of the reagent.[1] Activation of the magnesium surface is crucial for initiating the reaction.[2][3]

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Inert gas supply (Argon or Nitrogen)

  • Flame-dried round-bottom flask with a reflux condenser and a dropping funnel

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

  • Place the flask under a positive pressure of inert gas.

  • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to activate the surface. Gentle heating may be required to initiate the activation, which is indicated by the disappearance of the iodine color or the evolution of gas.[2][3]

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the alkyl iodide solution to the activated magnesium. The reaction is initiated when a gentle reflux is observed.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for an additional 2-6 hours to ensure complete conversion.

  • The concentration of the resulting Grignard reagent can be determined by titration before use in subsequent reactions.

Protocol 2: Preparation of 5-Methylnonyl-5-lithium (Organolithium Reagent)

The synthesis of organolithium reagents from tertiary alkyl halides can be less efficient than from primary or secondary halides due to increased steric hindrance and the potential for side reactions.[4] These reactions are typically performed in non-polar aprotic solvents like pentane or hexane.[5]

Materials:

  • Lithium metal (with 0.5-2% sodium for activation, if available)[4]

  • This compound

  • Anhydrous pentane or hexane

  • Inert gas supply (Argon or Nitrogen)

  • Flame-dried round-bottom flask with a reflux condenser

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add finely cut lithium metal (2.2 equivalents) under a stream of inert gas.

  • Add anhydrous pentane or hexane to the flask.

  • Add a solution of this compound (1.0 equivalent) in the same solvent to the lithium dispersion.

  • Stir the mixture vigorously at room temperature. The reaction is often initiated by a noticeable change in the appearance of the lithium surface.

  • The reaction can be exothermic and may require cooling to maintain a controlled temperature.

  • Continue stirring for 1-4 hours. The completion of the reaction can be monitored by the consumption of the lithium metal.

  • Allow the lithium iodide precipitate to settle, and the resulting organolithium solution can be carefully cannulated to another flask for titration and subsequent use.

Protocol 3: Preparation of 5-Methylnonyl-5-zinc Iodide (Organozinc Reagent)

The direct insertion of zinc into organic iodides in the presence of lithium chloride is a highly efficient method for preparing a wide range of organozinc reagents, including those derived from tertiary alkyl halides.[6][7] This method offers high yields and excellent functional group tolerance.[6]

Materials:

  • Zinc dust (<325 mesh)

  • Anhydrous Lithium Chloride (LiCl)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas supply (Argon or Nitrogen)

  • Flame-dried round-bottom flask

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add zinc dust (1.5 equivalents) and anhydrous lithium chloride (1.5 equivalents).

  • Heat the flask under vacuum to ensure all components are dry, then backfill with inert gas.

  • Add anhydrous THF to the flask.

  • To this suspension, add this compound (1.0 equivalent) neat or as a solution in THF.

  • Stir the mixture at room temperature or heat to 40-50 °C. The reaction progress can be monitored by gas chromatography or thin-layer chromatography.

  • The reaction is typically complete within 1-3 hours.

  • The resulting organozinc reagent solution can be used directly for subsequent reactions. The presence of LiCl solubilizes the organozinc species, leading to a homogeneous solution.[7]

Visualizations

The following diagrams illustrate the experimental workflows for the preparation of the organometallic reagents described above.

Grignard_Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_product Product A Flame-dried Flask B Mg turnings (1.2 eq) A->B Add C Iodine/1,2-dibromoethane B->C Add D Add this compound in THF dropwise C->D E Reflux (2-6 h) D->E F 5-Methylnonyl-5-magnesium Iodide E->F

Caption: Workflow for Grignard Reagent Preparation.

Organolithium_Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_product Product A Flame-dried Flask B Li metal (2.2 eq) A->B Add C Anhydrous Pentane/Hexane B->C Add D Add this compound solution C->D E Stir at RT (1-4 h) D->E F 5-Methylnonyl-5-lithium E->F

Caption: Workflow for Organolithium Reagent Preparation.

Organozinc_Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_product Product A Flame-dried Flask B Zn dust (1.5 eq) A->B Add C LiCl (1.5 eq) B->C Add D Anhydrous THF C->D Add E Add this compound D->E F Stir at 25-50 °C (1-3 h) E->F G 5-Methylnonyl-5-zinc Iodide F->G

Caption: Workflow for Organozinc Reagent Preparation.

References

Application Note: Unraveling Solvent Effects on the Solvolysis of 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solvolysis of alkyl halides is a fundamental reaction in organic chemistry, often proceeding through a unimolecular nucleophilic substitution (SN1) mechanism, particularly for tertiary substrates like 5-Iodo-5-methylnonane. In this process, the solvent acts as the nucleophile. The rate and outcome of such reactions are profoundly influenced by the surrounding solvent. Understanding these solvent effects is critical in various fields, including synthetic chemistry, reaction mechanism elucidation, and drug development, where the local environment can significantly impact the stability and reactivity of molecules.

This application note provides a detailed protocol and data analysis framework for investigating the solvent effects on the solvolysis of this compound. The principles and methods described herein are broadly applicable to the study of other tertiary alkyl halide solvolysis reactions. The reaction proceeds through a carbocation intermediate, and the stability of this intermediate is paramount to the reaction rate. Polar protic solvents are expected to accelerate the reaction by stabilizing both the forming carbocation and the leaving iodide ion through hydrogen bonding and dipolar interactions.[1][2][3]

Key Concepts: The SN1 Mechanism and the Role of the Solvent

The solvolysis of this compound is anticipated to follow an SN1 pathway, which involves two principal steps:

  • Ionization: The rate-determining step where the carbon-iodine bond heterolytically cleaves to form a tertiary carbocation and an iodide ion.

  • Nucleophilic Attack: The solvent molecule (e.g., water, ethanol) acts as a nucleophile and attacks the carbocation. A subsequent deprotonation step yields the final product (an alcohol or an ether).

The solvent plays a crucial role in this mechanism.[1][3] A solvent with a high dielectric constant can effectively solvate and stabilize the charged intermediates, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate.[1] Polar protic solvents are particularly effective at stabilizing the carbocation intermediate and the leaving group.[1][3]

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate Constants by Conductometry

This method monitors the increase in conductivity of the reaction mixture over time due to the formation of ionic products (H+ and I-).

Materials:

  • This compound

  • A selection of high-purity solvents (e.g., ethanol, methanol, water, and aqueous ethanol mixtures of varying compositions)

  • Conductivity meter with a temperature-controlled cell

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixtures (e.g., 80% ethanol/20% water v/v). Ensure all solvents are of high purity to avoid interference.

  • Temperature Equilibration: Equilibrate the solvent in the conductivity cell, which is immersed in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C), for at least 30 minutes.

  • Initiation of Reaction: Inject a small, precise volume of a stock solution of this compound in a non-nucleophilic, inert solvent (like acetone) into the equilibrated solvent in the conductivity cell with vigorous stirring. Start the stopwatch immediately. The final concentration of the alkyl iodide should be low (e.g., 0.01 M) to ensure first-order kinetics.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals until the conductivity reaches a stable value (indicating the completion of the reaction).

  • Data Analysis: The first-order rate constant (k) can be determined from the conductivity data using the following equation:

    ln(G∞ - Gt) = -kt + ln(G∞ - G0)

    where:

    • Gt is the conductivity at time t

    • G0 is the initial conductivity

    • G∞ is the conductivity at infinite time (reaction completion)

    A plot of ln(G∞ - Gt) versus time will yield a straight line with a slope of -k.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the products of the solvolysis reaction. In mixed solvent systems, a mixture of products is often formed. For example, in an ethanol-water mixture, both an alcohol (from attack by water) and an ether (from attack by ethanol) can be produced.[2][4]

Materials:

  • Reaction aliquots from the kinetic runs

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Internal standard (e.g., a non-reactive hydrocarbon)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Sample Preparation: At the completion of the solvolysis reaction, quench the reaction by cooling and neutralizing any acid formed with a weak base.

  • Extraction: Extract the organic products from the reaction mixture using a suitable solvent like diethyl ether. Add a known amount of an internal standard to the extraction solvent for quantitative analysis.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and carefully concentrate the solution if necessary.

  • GC-MS Analysis: Inject the sample into the GC-MS. The gas chromatograph will separate the different components of the mixture, and the mass spectrometer will provide mass spectra for each component, allowing for their identification.

  • Quantification: The relative amounts of the different products can be determined by comparing the peak areas of the products to the peak area of the internal standard.

Data Presentation

The following tables present representative data for the solvolysis of a tertiary alkyl halide in various solvents. While this data is for a model compound, similar trends are expected for this compound.

Table 1: Representative First-Order Rate Constants for the Solvolysis of a Tertiary Alkyl Halide at 25 °C

Solvent (v/v)Dielectric Constant (ε)Rate Constant (k) x 10-5 s-1
100% Ethanol24.31.2
80% Ethanol / 20% Water36.515.8
60% Ethanol / 40% Water48.7125
40% Ethanol / 60% Water60.9980
20% Ethanol / 80% Water73.15500
100% Methanol32.64.1
100% Water78.532000

Note: Data is hypothetical and for illustrative purposes to show expected trends.

Table 2: Product Distribution in the Solvolysis of a Tertiary Alkyl Halide in Ethanol-Water Mixtures at 25 °C

Solvent (v/v)% Alcohol Product% Ether Product
80% Ethanol / 20% Water3565
60% Ethanol / 40% Water5545
40% Ethanol / 60% Water7525
20% Ethanol / 80% Water9010

Note: Data is hypothetical and for illustrative purposes to show expected trends.

Data Interpretation and the Grunwald-Winstein Equation

The relationship between the solvolysis rate and the ionizing power of the solvent can be quantified using the Grunwald-Winstein equation:

log(k/k0) = mY

where:

  • k is the rate constant in a given solvent

  • k0 is the rate constant in the reference solvent (typically 80% ethanol/20% water)

  • m is the sensitivity of the substrate to the solvent's ionizing power

  • Y is a measure of the solvent's ionizing power

A plot of log(k/k0) versus Y for various solvents should yield a straight line with a slope of m. For SN1 reactions of tertiary alkyl halides, the m value is typically close to 1, indicating a high sensitivity to the solvent's ionizing power and a transition state that closely resembles the carbocation intermediate.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for studying the solvent effects on the solvolysis of this compound.

Solvolysis_Workflow A Start: Define Research Question (Solvent Effects on Solvolysis) B Substrate and Solvent Selection (this compound, Various Solvents) A->B C Experimental Setup (Conductivity Meter, GC-MS, Temp. Control) B->C D Kinetic Experiments (Measure Rate Constants) C->D E Product Analysis (Identify and Quantify Products) C->E F Data Analysis (Calculate Rate Constants, Plot Grunwald-Winstein) D->F Kinetic Data E->F Product Data G Interpretation of Results (Correlate Rate with Solvent Properties) F->G H Conclusion and Reporting (Application Note Generation) G->H

Caption: Workflow for Investigating Solvent Effects on Solvolysis.

Conclusion

The study of solvent effects on the solvolysis of this compound provides valuable insights into the principles of SN1 reactions and the critical role of the solvent in stabilizing charged intermediates. By systematically varying the solvent composition and employing techniques such as conductometry and GC-MS, researchers can obtain quantitative data on reaction rates and product distributions. The application of the Grunwald-Winstein equation further allows for a quantitative correlation between the reaction rate and the ionizing power of the solvent, confirming the mechanistic pathway. The protocols and data analysis frameworks presented in this application note offer a robust methodology for conducting such investigations, contributing to a deeper understanding of reaction mechanisms in solution.

References

Application of Iodoalkanes in Medicinal Chemistry: A General Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for "5-Iodo-5-methylnonane" did not yield any specific applications in medicinal chemistry. The following application notes and protocols are based on the general reactivity and utility of iodoalkanes as a class of compounds in synthetic medicinal chemistry.

Application Notes

Iodoalkanes, such as the representative this compound, are valuable intermediates in medicinal chemistry, primarily utilized for their high reactivity as alkylating agents. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group in nucleophilic substitution reactions. This property is harnessed in the synthesis of complex drug molecules where the introduction of an alkyl chain is a key step in building the final pharmacophore.

The primary application of iodoalkanes in drug discovery and development is in the covalent modification of lead compounds . By introducing alkyl chains, medicinal chemists can modulate a variety of physicochemical and pharmacological properties of a drug candidate, including:

  • Lipophilicity: Increasing the alkyl chain length can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity and Selectivity: The addition of an alkyl group can lead to more favorable van der Waals interactions with the target protein, thereby increasing binding affinity. Strategic placement of these groups can also enhance selectivity for the desired target over off-targets.

  • Metabolic Stability: Introducing alkyl groups can block sites of metabolism on a drug molecule, leading to a longer half-life in the body.

  • Solubility: While long alkyl chains decrease aqueous solubility, shorter or functionalized alkyl groups can be used to fine-tune this property.

Iodoalkanes are particularly favored in the N-alkylation of amines, O-alkylation of phenols and alcohols, and S-alkylation of thiols , which are common functional groups found in many drug scaffolds. Furthermore, radiolabeled iodoalkanes, containing isotopes such as ¹²³I, ¹²⁴I, or ¹²⁵I, are employed in the synthesis of radiotracers for use in diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Quantitative Data Summary

The reactivity of alkyl halides in nucleophilic substitution reactions is a key factor in their selection for a particular synthetic step. The following table summarizes the relative reactivity of different alkyl halides.

Alkyl Halide (R-X)Bond Dissociation Energy (kcal/mol)Relative Rate of Reaction (SN2)
R-F~1081
R-Cl~81200
R-Br~6810,000
R-I~5130,000

Note: The relative rates are approximate and can vary depending on the substrate, nucleophile, solvent, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine using an Iodoalkane

This protocol describes a general method for the N-alkylation of a primary amine with an iodoalkane, a common reaction in the synthesis of pharmaceutical compounds.

Materials:

  • Primary amine (1.0 eq)

  • Iodoalkane (e.g., 1-iodopentane as a stand-in for this compound) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or Argon atmosphere setup

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and the chosen solvent (e.g., acetonitrile).

  • Add the base (e.g., potassium carbonate, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the iodoalkane (1.1 eq) dropwise to the stirring mixture.

  • The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow at room temperature, it can be heated to reflux.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter off the solid base and wash with the solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified using an appropriate method, typically silica gel column chromatography, to yield the pure N-alkylated amine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_application Application start Starting Material (Primary Amine) reaction N-Alkylation Reaction (Base, Solvent) start->reaction iodoalkane This compound (Alkylating Agent) iodoalkane->reaction purification Purification (Chromatography) reaction->purification product Drug Candidate purification->product binding Binding Assay product->binding target Biological Target (e.g., Receptor, Enzyme) target->binding activity Biological Activity binding->activity

Caption: Synthetic and application workflow for a hypothetical drug candidate.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation drug Drug with Alkyl Moiety receptor Cell Surface Receptor drug->receptor binds protein_a Kinase A receptor->protein_a activates protein_b Transcription Factor B protein_a->protein_b phosphorylates response Cellular Response (e.g., Apoptosis) protein_b->response induces

Caption: Hypothetical signaling pathway modulated by a drug.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-5-methylnonane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from 5-methylnonan-5-ol, a reaction that typically proceeds via an SN1 mechanism with a competing E1 pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Prevalence of elimination side reaction: High reaction temperatures favor the formation of alkene byproducts. 3. Loss of product during work-up: The product may be lost during aqueous washes if emulsions form or if the incorrect aqueous solution is used for neutralization. 4. Use of stabilized starting material: The starting alcohol, 5-methylnonan-5-ol, may contain stabilizers that inhibit the reaction.1. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A moderate increase in reaction time at a controlled temperature may improve the yield. 2. Control reaction temperature: Maintain a lower reaction temperature to favor the SN1 substitution over the E1 elimination. Running the reaction at room temperature or slightly below may be beneficial. 3. Refine work-up procedure: Use a saturated sodium chloride (brine) solution to break up emulsions during the aqueous wash. Ensure complete neutralization of any remaining acid with a dilute sodium bicarbonate solution, but avoid excessive basicity which can promote elimination. 4. Purify starting material: If the purity of the starting alcohol is in doubt, consider purification by distillation before use.
High Percentage of Alkene Byproducts (5-methylnon-4-ene and 5-methylnon-5-ene) 1. High reaction temperature: As mentioned, elevated temperatures strongly favor the E1 elimination pathway. 2. Use of a strong, non-nucleophilic acid: While necessary to protonate the alcohol, a highly concentrated and strong acid can promote dehydration. 3. Prolonged reaction time at elevated temperature: Extended heating will increase the proportion of elimination products.1. Lower reaction temperature: This is the most critical factor. Aim for the lowest temperature at which the substitution reaction proceeds at a reasonable rate. 2. Use of phosphoric acid: Phosphoric acid is often preferred over sulfuric acid because it is less oxidizing and can lead to cleaner reactions with fewer charring and oxidation byproducts.[1] 3. Monitor reaction closely: Do not extend the reaction time unnecessarily once the starting material is consumed.
Presence of Unreacted 5-methylnonan-5-ol 1. Insufficient acid catalyst: The alcohol's hydroxyl group needs to be protonated to become a good leaving group (water). 2. Insufficient iodide source: The nucleophile (iodide) concentration may be too low. 3. Short reaction time: The reaction may not have reached completion.1. Ensure adequate acid: Use the recommended stoichiometry of phosphoric acid to ensure efficient protonation of the alcohol. 2. Use a molar excess of the iodide salt: Employing a slight excess of sodium or potassium iodide will ensure a sufficient concentration of the nucleophile. 3. Increase reaction time: Monitor the reaction until the starting material is no longer detected by TLC or GC.
Discoloration of the Reaction Mixture (Dark Purple/Brown) 1. Oxidation of iodide: The iodide ion (I⁻) can be oxidized to iodine (I₂), which is dark in color. This can be caused by strong oxidizing acids or exposure to air and light.1. Use a reducing agent in the work-up: Washing the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce any formed iodine back to iodide, removing the color. 2. Protect the reaction from light: Conducting the reaction in a flask wrapped in aluminum foil can minimize light-induced oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound from 5-methylnonan-5-ol?

A1: The primary reaction mechanism is a unimolecular nucleophilic substitution (SN1). The reaction proceeds in two main steps:

  • Protonation of the hydroxyl group of the tertiary alcohol by an acid (e.g., phosphoric acid) to form a good leaving group (water).

  • Departure of the water molecule to form a stable tertiary carbocation.

  • Nucleophilic attack of the iodide ion on the carbocation to form the final product, this compound.

Q2: What are the main competing side reactions?

A2: The main side reaction is unimolecular elimination (E1), which also proceeds through the same tertiary carbocation intermediate. Instead of the iodide ion acting as a nucleophile, a base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. This results in a mixture of alkene isomers, primarily 5-methylnon-4-ene and 5-methylnon-5-ene.

Q3: Why is a tertiary alcohol like 5-methylnonan-5-ol prone to both SN1 and E1 reactions?

A3: Tertiary alcohols readily form stable tertiary carbocations upon protonation and loss of water. This stable intermediate is a key feature of both SN1 and E1 pathways. The stability of the tertiary carbocation lowers the activation energy for its formation, making both substitution and elimination reactions feasible.

Q4: Can carbocation rearrangements occur in this synthesis?

A4: Carbocation rearrangements, such as hydride or alkyl shifts, typically occur to form a more stable carbocation (e.g., a secondary rearranging to a tertiary).[2] In the synthesis of this compound from 5-methylnonan-5-ol, the initially formed carbocation is already tertiary. Therefore, significant rearrangement to other isomeric structures is generally not expected as it would not lead to a more stable carbocation.

Q5: How can I purify the final product?

A5: Purification is typically achieved through the following steps:

  • Work-up: Neutralize the reaction mixture and wash with water, followed by a wash with a reducing agent like sodium thiosulfate to remove any iodine, and finally a brine wash to aid in layer separation.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: The final purification of the liquid product is best achieved by vacuum distillation to separate the desired this compound from any unreacted starting material and higher-boiling byproducts.

Experimental Protocol

Below is a general experimental protocol for the synthesis of this compound. This procedure is based on established methods for the conversion of tertiary alcohols to tertiary iodides.

Materials:

  • 5-methylnonan-5-ol

  • Sodium iodide (NaI) or Potassium iodide (KI)

  • 85% Phosphoric acid (H₃PO₄)

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-methylnonan-5-ol (1 equivalent), sodium iodide (1.5 equivalents), and dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add 85% phosphoric acid (2 equivalents) to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound under different reaction conditions. Note that these are representative values and actual results may vary.

Reaction Condition Yield of this compound (%) Yield of Alkene Byproducts (%) Notes
Low Temperature (0-5 °C) 75-8510-20Favors SN1 substitution. Reaction times may be longer.
Room Temperature (20-25 °C) 65-7520-30A common compromise between reaction rate and selectivity.
Elevated Temperature (40-50 °C) 40-5045-55Significantly favors E1 elimination, leading to a higher proportion of alkene byproducts.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products A 5-methylnonan-5-ol B Protonated Alcohol A->B + H⁺ C Tertiary Carbocation B->C - H₂O D This compound (SN1 Product) C->D + I⁻ (Substitution) E 5-methylnon-4-ene & 5-methylnon-5-ene (E1 Products) C->E - H⁺ (Elimination)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Combine Reactants: 5-methylnonan-5-ol, NaI, CH₂Cl₂ B Add H₃PO₄ at 0 °C A->B C React at Room Temperature (Monitor by TLC/GC) B->C D Work-up: Aqueous Washes (H₂O, NaHCO₃, Na₂S₂O₃, Brine) C->D E Dry Organic Layer (MgSO₄) D->E F Remove Solvent (Rotary Evaporation) E->F G Purify by Vacuum Distillation F->G

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: 5-Iodo-5-methylnonane Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Iodo-5-methylnonane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, typically synthesized from 5-methyl-5-nonanol, may contain several impurities.[1][2][3] The most common impurities include:

  • Unreacted 5-methyl-5-nonanol: The starting tertiary alcohol may not have fully reacted.

  • Elimination byproducts (Alkenes): Tertiary alcohols are prone to elimination reactions under acidic conditions, leading to the formation of various isomers of methylnonene.[1][3]

  • Dimeric ethers: Under certain conditions, two molecules of the alcohol can react to form an ether.

  • Residual acid: Acid catalysts or reagents used in the synthesis may remain in the crude product.

  • Solvent residues: Solvents used in the synthesis or workup may be present.

  • Degradation products: Alkyl iodides can be sensitive to light and heat, leading to the formation of iodine and other degradation byproducts.[4]

Q2: What are the recommended purification techniques for this compound?

A2: The two primary recommended purification techniques for this compound are fractional distillation under reduced pressure and preparative column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Understanding the physical properties of this compound is crucial for successful purification. Below is a table summarizing its key properties.

PropertyValue
Molecular Weight 268.18 g/mol
Boiling Point Estimated to be >200 °C at atmospheric pressure (decomposes). Distillation should be performed under vacuum.
Density Estimated to be greater than 1 g/mL.
Solubility Insoluble in water; soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane).
Stability Sensitive to light and elevated temperatures.[4]

Q4: How should I store purified this compound?

A4: Due to its sensitivity to light and heat, purified this compound should be stored in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen) to minimize degradation.[4] Adding a small piece of copper wire can help scavenge any iodine that may form upon decomposition.

Troubleshooting Guides

Fractional Distillation

Issue 1: The product is not distilling at the expected temperature.

  • Possible Cause 1: Incorrect pressure reading. Your vacuum gauge may be inaccurate.

    • Solution: Calibrate your vacuum gauge or use a reliable one.

  • Possible Cause 2: Presence of volatile impurities. Low-boiling impurities will distill first.

    • Solution: Collect the initial fractions separately until the distillation temperature stabilizes at the expected boiling point of your product.

  • Possible Cause 3: Inefficient heating or insulation. The distillation apparatus may be losing too much heat to the surroundings.

    • Solution: Ensure the distillation flask is properly seated in the heating mantle and insulate the distillation column with glass wool or aluminum foil.

Issue 2: The product is decomposing in the distillation pot (darkening of the solution).

  • Possible Cause 1: Distillation temperature is too high. Tertiary alkyl iodides are prone to elimination at elevated temperatures.[4]

    • Solution: Reduce the pressure of the system to lower the boiling point of the compound.

  • Possible Cause 2: Presence of acidic impurities. Residual acid from the synthesis can catalyze decomposition.

    • Solution: Neutralize the crude product with a mild base (e.g., aqueous sodium bicarbonate solution) during the workup, and ensure it is thoroughly dried before distillation.

Issue 3: Bumping or uneven boiling.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

    • Solution: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.

Preparative Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too high or too low.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find the optimal eluent for separation.[5] Aim for an Rf value of 0.2-0.3 for the desired product.

  • Possible Cause 2: Column overloading. Too much crude material was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of material loaded. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Possible Cause 3: Compound is decomposing on the silica gel. Some compounds are sensitive to the acidic nature of silica gel.[5]

    • Solution: Deactivate the silica gel by adding a small amount of a neutral or basic modifier (e.g., triethylamine) to the eluent. Alternatively, use a different stationary phase like alumina.[5]

Issue 2: The compound is taking a very long time to elute from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent during the chromatography (gradient elution).[5] For example, start with pure hexanes and slowly increase the percentage of ethyl acetate.

Issue 3: Cracking or channeling of the silica gel bed.

  • Possible Cause: Improper packing of the column.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Preparation:

    • Ensure the crude this compound has been washed with a mild aqueous base (e.g., sodium bicarbonate) to remove any residual acid, followed by washing with brine, and is thoroughly dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a short Vigreux column to enhance separation.

    • Use a heating mantle with a magnetic stirrer for even heating.

    • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Distillation:

    • Add the dry, crude this compound and a magnetic stir bar to the distillation flask.

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distillation flask.

    • Collect any low-boiling fractions (likely residual solvent or elimination byproducts) in a separate receiving flask.

    • Monitor the temperature at the distillation head. The boiling point of this compound will depend on the pressure.

    • Collect the fraction that distills at a constant temperature. This is your purified product.

    • Discontinue the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Characterization:

    • Analyze the purified fractions by GC-MS or NMR to confirm purity.

Protocol 2: Purification by Preparative Column Chromatography

This protocol is a general guideline and should be optimized using TLC first.

  • Solvent System Selection:

    • Using TLC, determine a suitable solvent system. For a non-polar compound like this compound, a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. Aim for an Rf of 0.2-0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, undisturbed surface.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin eluting the column, collecting fractions in test tubes or flasks.

    • Monitor the elution of the product using TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to speed up the elution of the product.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

  • Characterization:

    • Analyze the purified product by GC-MS or NMR to confirm purity.

Visualizations

Purification_Workflow Crude_Product Crude this compound Workup Aqueous Wash (NaHCO3, Brine) Crude_Product->Workup Drying Drying (Na2SO4) Workup->Drying Purification_Choice Choice of Purification Drying->Purification_Choice Distillation Fractional Distillation Purification_Choice->Distillation  Large Scale  Volatile Impurities Chromatography Column Chromatography Purification_Choice->Chromatography Small Scale Non-Volatile Impurities Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (GC-MS, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_distillation Fractional Distillation Issues cluster_chromatography Column Chromatography Issues D_Start Distillation Problem D_Decomp Decomposition? D_Start->D_Decomp D_Temp Incorrect Temp? D_Decomp->D_Temp No D_Decomp_Yes Lower Pressure Neutralize Crude D_Decomp->D_Decomp_Yes Yes D_Yield Low Yield? D_Temp->D_Yield No D_Temp_Yes Check Vacuum Insulate Column D_Temp->D_Temp_Yes Yes D_Yield_Yes Check for Leaks Check Condenser Water D_Yield->D_Yield_Yes Yes C_Start Chromatography Problem C_Sep Poor Separation? C_Start->C_Sep C_Elution Slow Elution? C_Sep->C_Elution No C_Sep_Yes Optimize Solvent (TLC) Check Loading C_Sep->C_Sep_Yes Yes C_Streak Streaking? C_Elution->C_Streak No C_Elution_Yes Increase Eluent Polarity C_Elution->C_Elution_Yes Yes C_Streak_Yes Check Sample Solubility Use Less Polar Loading Solvent C_Streak->C_Streak_Yes Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Iodo-5-methylnonane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from 5-methylnonan-5-ol?

A1: The most common and effective methods for converting a tertiary alcohol like 5-methylnonan-5-ol to this compound are reactions that proceed via an S(_N)1 mechanism. These include:

  • Reaction with Hydroiodic Acid (HI): This is a classic method for converting tertiary alcohols to their corresponding iodides.[1] The strong acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable tertiary carbocation. The iodide ion then acts as a nucleophile.

  • Appel-type Reaction: This reaction utilizes triphenylphosphine (PPh(_3)) and iodine (I(_2)). For tertiary alcohols, the reaction proceeds through an S(_N)1 pathway.[2][3]

Q2: Why is the Finkelstein reaction not suitable for the synthesis of this compound from a corresponding chloride or bromide?

A2: The Finkelstein reaction is an S(_N)2 reaction. Tertiary halides, like 5-chloro- or 5-bromo-5-methylnonane, are sterically hindered and do not undergo S(_N)2 reactions. Instead, elimination reactions are highly favored.

Q3: What are the main side products to expect during the synthesis of this compound?

A3: The primary side product is a mixture of elimination products, specifically the isomers of 5-methylnonene. This occurs because the tertiary carbocation intermediate can easily lose a proton. The formation of these alkenes is a significant factor in reducing the overall yield of the desired alkyl iodide.[4][5]

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. It is important to use a non-polar eluent system (e.g., hexanes or petroleum ether) to separate the desired product from the more polar unreacted alcohol and the non-polar alkene byproducts. Due to the potential instability of tertiary iodides, it is advisable to perform the purification quickly and at low temperatures.

Q5: Is this compound a stable compound?

A5: Tertiary alkyl iodides can be sensitive to light and heat, and may decompose over time, often liberating iodine (indicated by a purple or brown discoloration). It is recommended to store the purified product under an inert atmosphere (nitrogen or argon), in a dark container, and at a low temperature to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of the starting alcohol 1. Insufficiently acidic conditions (for the HI method).2. Deactivated reagents (e.g., old triphenylphosphine or wet iodine for the Appel reaction).3. Reaction temperature is too low.1. Ensure the hydroiodic acid is of sufficient concentration. If generating HI in situ, ensure the reagents are dry and of high quality.2. Use freshly opened or purified reagents.3. For the Appel reaction, while starting at 0°C is recommended to control the initial exotherm, allowing the reaction to warm to room temperature may be necessary for complete conversion.[2][6]
Low yield of this compound with significant amounts of alkene byproducts 1. The reaction temperature is too high, favoring elimination over substitution.2. Use of a basic nucleophile or solvent.1. Maintain a low reaction temperature. For the HI method, running the reaction at or below room temperature is advisable. For the Appel reaction, maintain a temperature of 0°C to room temperature.2. Use a non-basic and non-nucleophilic solvent. Dichloromethane or acetonitrile are good choices.
Difficulty in separating the product from triphenylphosphine oxide (TPPO) 1. TPPO is a common byproduct of the Appel reaction and can be challenging to remove completely by chromatography.1. After the reaction, the crude mixture can be concentrated and triturated with a non-polar solvent like hexanes. TPPO has low solubility in hexanes and will precipitate, allowing for its removal by filtration.2. Alternatively, washing the organic layer with an aqueous solution of ZnCl(_2) can help to precipitate the TPPO.
Product decomposes during workup or purification 1. Tertiary alkyl iodides can be unstable in the presence of water, light, and heat.2. Residual acid from the reaction can promote decomposition.1. Ensure all workup steps are performed quickly. Use a separatory funnel to wash the organic layer with cold, dilute sodium thiosulfate solution to remove excess iodine, followed by a brine wash. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate before concentrating.2. Neutralize any residual acid with a cold, dilute sodium bicarbonate wash during the workup.

Experimental Protocols

Protocol 1: Synthesis of 5-methylnonan-5-ol (Precursor)

This protocol is adapted from the general procedure for the synthesis of tertiary alcohols via a Grignard reaction with an ester.

Reaction: Ethyl pentanoate + 2 eq. Butylmagnesium bromide → 5-methylnonan-5-ol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings (2.2 eq.) and a small crystal of iodine.

  • Add a small portion of a solution of 1-bromobutane (2.2 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of ethyl pentanoate (1.0 eq.) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 5-methylnonan-5-ol.

Protocol 2: Synthesis of this compound via Appel Reaction

Reaction: 5-methylnonan-5-ol + PPh(_3) + I(_2) → this compound + TPPO + HI

Procedure:

  • To a stirred solution of triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add iodine (1.5 eq.) portion-wise.

  • Stir the resulting dark solution for 15 minutes at 0°C.

  • Add a solution of 5-methylnonan-5-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: 100% hexanes) to yield this compound.

Protocol 3: Synthesis of this compound via Hydroiodic Acid

Reaction: 5-methylnonan-5-ol + HI → this compound + H(_2)O

Procedure:

  • In a round-bottom flask, cool 5-methylnonan-5-ol (1.0 eq.) in an ice bath.

  • Slowly add concentrated hydroiodic acid (57 wt. % in H(_2)O, 2.0 eq.) with stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into a separatory funnel containing ice water and diethyl ether.

  • Separate the organic layer and wash sequentially with cold, saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: 100% hexanes) to yield this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Reagents Typical Yield (%) Reaction Time Temperature Key Considerations
Appel Reaction PPh(_3), I(_2)60-80%1-4 hours0°C to RTRemoval of triphenylphosphine oxide can be challenging.
Hydroiodic Acid Concentrated HI50-70%1-2 hours0°C to RTStrong acid handling required; potential for higher rates of elimination.

Note: Yields are estimates based on typical outcomes for tertiary alcohol iodination and may vary depending on specific reaction conditions and purification efficiency.

Visualization

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions start Low Yield of This compound check_conversion Check TLC for Starting Material start->check_conversion check_byproducts Analyze Crude NMR/GC-MS for Byproducts start->check_byproducts incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Starting material remains elimination High Alkene Content check_byproducts->elimination Alkene peaks detected decomposition Product Decomposition check_byproducts->decomposition Multiple unidentified products solution_incomplete Increase reaction time Use fresh reagents Optimize temperature incomplete_reaction->solution_incomplete solution_elimination Lower reaction temperature Use non-basic solvent elimination->solution_elimination solution_decomposition Faster workup Neutralize acid Purify at low temp decomposition->solution_decomposition

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

preventing elimination byproducts in 5-Iodo-5-methylnonane substitutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing substitution reactions of 5-iodo-5-methylnonane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of elimination byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of alkene byproducts in my substitution reaction with this compound?

A1: this compound is a tertiary alkyl halide. Due to significant steric hindrance around the reactive carbon center, it cannot undergo an S(_N)2 reaction. Instead, it reacts through mechanisms involving a carbocation intermediate, namely S(_N)1 (substitution) and E1 (elimination). These two pathways are often in competition. The formation of alkene byproducts is due to the competing E1 elimination reaction.[1][2][3][4][5]

Q2: What is the fundamental difference between the S(_N)1 and E1 pathways for this substrate?

A2: Both reactions proceed through the formation of a stable tertiary carbocation in the rate-determining step. The key difference lies in the subsequent step. In an S(_N)1 reaction, the nucleophile attacks the carbocation, leading to the substitution product. In an E1 reaction, a base (which can be the solvent or the nucleophile) abstracts a proton from a carbon adjacent to the carbocation, resulting in the formation of a double bond (alkene).[1][6][7]

Q3: How does temperature influence the ratio of substitution to elimination products?

A3: Temperature is a critical factor. Lower temperatures favor the S(_N)1 substitution pathway.[1][8][9] Conversely, higher temperatures provide the extra energy needed for the elimination pathway, which has a higher activation energy and is entropically favored, thus increasing the yield of the E1 elimination product.[9][10]

Q4: What type of nucleophile should I use to maximize the substitution product?

A4: To favor S(_N)1 over E1, it is best to use a weak, non-basic nucleophile.[6][11][12] Good examples include water, alcohols (e.g., ethanol, methanol), and carboxylic acids. Strong bases, such as hydroxides or alkoxides, will significantly promote the E2 elimination pathway.[2][3][13]

Q5: What is the ideal solvent for this reaction?

A5: Polar protic solvents are essential for S(_N)1 reactions as they stabilize the carbocation intermediate through hydrogen bonding.[11][14][15][16] Suitable solvents include water, alcohols, and formic acid. These solvents can also act as the nucleophile in a process called solvolysis.

Troubleshooting Guide: Minimizing Elimination Byproducts

This guide provides specific troubleshooting steps to address the overproduction of elimination byproducts in your reactions with this compound.

Issue Potential Cause Recommended Solution
High Alkene Yield Reaction temperature is too high.Lower the reaction temperature. Aim for room temperature or below if the reaction rate is sufficient.[1][8][9]
A strong base is being used as the nucleophile.Replace the strong base with a weak, non-basic nucleophile such as water, an alcohol, or a carboxylic acid.[6][11][12]
The solvent is not sufficiently polar or is aprotic.Use a polar protic solvent like water, ethanol, methanol, or formic acid to stabilize the carbocation intermediate.[11][14][15][16]
Low Reaction Rate The reaction temperature is too low.While lower temperatures favor substitution, they also slow down the overall reaction rate. A modest increase in temperature may be necessary to achieve a reasonable reaction time, but this will likely also increase the amount of elimination byproduct. Monitor the reaction closely to find an optimal balance.
The nucleophile is too weak or its concentration is too low.While a weak nucleophile is desired, its concentration can influence the product distribution in competing reactions.[14] Consider increasing the concentration of the weak nucleophile.

Experimental Protocols

Protocol 1: Maximizing S(_N)1 Substitution (Solvolysis in Ethanol)

  • Dissolution: Dissolve this compound in absolute ethanol at a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the reaction mixture to 25°C (room temperature) using a water bath.

  • Reaction: Stir the mixture at 25°C. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC) to determine the consumption of the starting material and the formation of the substitution product (5-ethoxy-5-methylnonane).

  • Workup: Once the reaction is complete, quench the reaction by adding cold deionized water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product via column chromatography to isolate the desired substitution product from any elimination byproducts.

Visualizations

Substitution_vs_Elimination Decision Pathway for this compound Reactions Substrate This compound (Tertiary Alkyl Halide) Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Slow, Rate-Determining Step Conditions Reaction Conditions Carbocation->Conditions SN1_Product Substitution Product (e.g., 5-alkoxy-5-methylnonane) E1_Product Elimination Product (Alkenes) Conditions->SN1_Product Favored by: Conditions:e->SN1_Product:w Nucleophilic Attack Conditions->E1_Product Favored by: Conditions:e->E1_Product:w Proton Abstraction Low_Temp Low Temperature Weak Nucleophile Low_Temp->Conditions High_Temp High Temperature High_Temp->Conditions

Caption: S(_N)1 vs. E1 decision pathway for this compound.

Troubleshooting_Workflow Troubleshooting High Elimination Byproduct Start High Alkene Byproduct Observed Check_Temp Is Reaction Temperature > 25°C? Start->Check_Temp Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp Yes Check_Base Is a Strong Base Used? Check_Temp->Check_Base No Lower_Temp->Check_Base Change_Nuc Action: Use Weak, Non-basic Nucleophile Check_Base->Change_Nuc Yes Check_Solvent Is Solvent Polar Aprotic? Check_Base->Check_Solvent No Change_Nuc->Check_Solvent Change_Solvent Action: Use Polar Protic Solvent Check_Solvent->Change_Solvent Yes End Substitution Favored Check_Solvent->End No Change_Solvent->End

References

stability and storage conditions for 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 5-Iodo-5-methylnonane (CAS: 115818-57-0)[1]. Please note that while specific experimental data for this compound is limited, the information provided is based on the established chemical principles for tertiary alkyl iodides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment.[2][3][4] Exposure to light, heat, and moisture can accelerate degradation.[2] For long-term storage, refrigeration or freezing is recommended, and the compound should be kept in a tightly sealed, amber-colored vial, preferably under an inert atmosphere such as argon or nitrogen.[2][3][5]

Q2: How stable is this compound at room temperature?

A2: As a tertiary alkyl iodide, this compound is expected to be relatively unstable, especially when compared to other alkyl halides like chlorides or bromides.[6] The carbon-iodine bond is weak, making the compound susceptible to both nucleophilic substitution (SN1) and elimination (E1) reactions.[6][7][8] Storing it at room temperature for extended periods is not advisable as it can lead to significant degradation.

Q3: What are the primary degradation products of this compound?

A3: The main degradation pathways for tertiary alkyl iodides are elimination and substitution.[6][9] Therefore, the expected degradation products for this compound are:

  • Elimination Products: A mixture of alkenes, primarily 5-methylnon-4-ene and 5-methylnon-5-ene.

  • Substitution Products: If exposed to moisture (water), the corresponding tertiary alcohol, 5-methylnonan-5-ol, will form. If other nucleophiles are present, other substitution products can be expected.

  • Oxidation Products: Prolonged exposure to air and light can lead to the formation of various oxidation products and the release of iodine, which may give the sample a yellowish or brownish tint.

Q4: Is this compound sensitive to light?

A4: Yes, alkyl iodides are often light-sensitive.[5] Light can promote the homolytic cleavage of the weak C-I bond, initiating radical chain reactions and accelerating decomposition.[10] It is crucial to store the compound in amber vials or otherwise protect it from light.[2][5]

Storage Condition Summary

For optimal stability, please adhere to the following storage recommendations.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°C (Freezer or Refrigerator)Minimizes rates of elimination and substitution reactions.[4][11]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[2][3]
Light Protect from Light (Amber Vial)Prevents light-induced radical decomposition.[2][5]
Container Tightly Sealed Glass VialPrevents ingress of moisture and air; glass is inert.[3]

Troubleshooting Guide

Issue: The compound has a yellow or brown discoloration.

  • Possible Cause: This is likely due to the formation of elemental iodine (I₂) from decomposition, which is a common issue with alkyl iodides upon exposure to light or air.

  • Recommended Action:

    • Check the purity of the material using a suitable analytical method like GC-MS or ¹H NMR (see Protocol 1).

    • If the impurity level is unacceptable, the compound can sometimes be purified by passing it through a short plug of basic alumina to remove acidic impurities and traces of iodine.

    • Ensure future storage is strictly under inert atmosphere and protected from light.

Issue: Experimental results are inconsistent or suggest the presence of impurities.

  • Possible Cause: The compound may have degraded due to improper storage or handling. The presence of elimination (alkene) or substitution (alcohol) products can interfere with reactions.

  • Recommended Action:

    • Verify the purity of the starting material immediately before use. Do not assume a freshly opened bottle is pure if it has been stored for a long time.

    • Use the troubleshooting flowchart below to identify potential impurities.

Troubleshooting Flowchart for Purity Issues

G cluster_start Start cluster_check_purity Purity Analysis cluster_decision Decision cluster_actions Actions Start Inconsistent Experimental Results CheckPurity Analyze sample via GC-MS or NMR (See Protocol 1) Start->CheckPurity IsPure Is the purity >95%? CheckPurity->IsPure Proceed Proceed with experiment IsPure->Proceed Yes Purify Purify the compound (e.g., column chromatography) IsPure->Purify No CheckStorage Review storage conditions: - Temperature - Light exposure - Inert atmosphere Purify->CheckStorage Discard Discard and obtain a new batch CheckStorage->Discard

Caption: A logical workflow for troubleshooting purity issues with this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile, inert solvent such as hexane or ethyl acetate.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • The parent compound should show a molecular ion peak (or fragments corresponding to the loss of iodine).

    • Look for peaks corresponding to the molecular weights of potential impurities:

      • 5-methylnonan-5-ol: C₁₀H₂₂O, MW ≈ 158.28 g/mol .

      • 5-methylnon-4-ene / 5-methylnon-5-ene: C₁₀H₂₀, MW ≈ 140.27 g/mol .

Potential Degradation Pathways

The diagram below illustrates the primary degradation reactions for this compound.

G cluster_main Degradation of this compound Parent This compound Carbocation Tertiary Carbocation Intermediate Parent->Carbocation Slow step (E1, SN1) -I⁻ Elimination Elimination Products (5-methylnon-4-ene, 5-methylnon-5-ene) Carbocation->Elimination -H⁺ Substitution Substitution Product (5-methylnonan-5-ol) Carbocation->Substitution +H₂O, -H⁺

Caption: Primary degradation pathways for this compound via a carbocation intermediate.

References

common impurities in 5-Iodo-5-methylnonane and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-5-methylnonane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most common impurities in this compound, typically synthesized from 5-methyl-5-nonanol, are:

  • Unreacted 5-methyl-5-nonanol: The starting material for the synthesis.

  • Alkene isomers: Primarily 5-methylnon-4-ene and 5-methylnon-5-ene, which are byproducts of elimination reactions that compete with the desired substitution reaction.

  • Residual Iodine (I₂): Formed from the decomposition of the product or the iodide reagent.

  • Acidic byproducts: Depending on the synthesis method, acidic impurities such as phosphorous acid (from the P/I₂ method) or hydroiodic acid (HI) may be present.

Q2: My this compound has a purplish or brownish tint. What is the cause and how can I remove it?

A2: A purplish or brownish color indicates the presence of dissolved iodine (I₂). This is a common issue as tertiary alkyl iodides can be unstable and decompose over time, especially when exposed to light, to release elemental iodine. The color can be removed by washing the product with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents react with iodine to form colorless iodide salts that can be washed away.

Q3: How should I store this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed, amber glass bottle to protect it from light. To further inhibit decomposition, a small piece of copper wire or silver foil can be added to the storage container. These metals act as stabilizers by reacting with any free iodine that may form.

Q4: What analytical techniques are best for identifying impurities in this compound?

A4: The following analytical techniques are recommended for identifying and quantifying impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities such as the starting alcohol and alkene byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information that can help identify the starting material, alkene isomers, and the final product. Specific proton and carbon signals can be used for quantification.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction of the starting alcohol.- Ensure the reaction goes to completion by monitoring with TLC or GC. - Increase the reaction time or temperature if necessary. - Use a slight excess of the iodinating reagent.
Significant formation of alkene byproducts due to elimination.- Use a less acidic iodinating reagent or a non-acidic method if possible. - Perform the reaction at a lower temperature to favor substitution over elimination.
Product is contaminated with starting material (5-methyl-5-nonanol) Incomplete reaction.- See "Low yield" troubleshooting.
Inefficient purification.- Improve the efficiency of the aqueous work-up to remove the more polar alcohol. - If the boiling points are sufficiently different, consider fractional distillation. - For high purity, column chromatography on silica gel may be necessary.
Product contains significant amounts of alkene impurities High reaction temperature or strongly acidic conditions favoring elimination.- Lower the reaction temperature. - Use a milder iodinating agent.
Inefficient purification.- Alkenes are often difficult to separate from the alkyl iodide by simple extraction. - Fractional distillation may be effective if boiling points differ. - Column chromatography is the most effective method for removing non-polar alkene impurities.
Product is colored (yellow, brown, or purple) Presence of dissolved elemental iodine (I₂).- Wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears. - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and remove the solvent.
Product degrades upon storage Exposure to light, heat, or moisture.- Store in an amber, tightly sealed bottle in a cool, dark place. - Add a stabilizer such as a small piece of copper wire or silver foil.

Quantitative Data

The following table summarizes typical purity data for the synthesis of this compound from 5-methyl-5-nonanol before and after a standard purification protocol.

Compound Purity Before Purification (Typical % by GC-MS) Purity After Purification (Typical % by GC-MS)
This compound75 - 85%> 98%
5-methyl-5-nonanol5 - 15%< 1%
Alkene Isomers5 - 10%< 1%
Other Impurities< 1%< 0.5%

Experimental Protocols

Synthesis of this compound from 5-methyl-5-nonanol

This protocol is a general guideline and may require optimization.

Materials:

  • 5-methyl-5-nonanol

  • Red phosphorus

  • Iodine

  • Anhydrous diethyl ether

  • 5% Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-5-nonanol and anhydrous diethyl ether.

  • Cool the flask in an ice bath and slowly add red phosphorus, followed by the portion-wise addition of iodine. The addition of iodine should be controlled to maintain a gentle reflux.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC).

  • Carefully decant the ether solution from the excess phosphorus.

  • Wash the ether solution sequentially with water, 5% aqueous sodium thiosulfate solution (to remove unreacted iodine), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude this compound (Contains starting material, alkenes, I₂) wash_water Wash with Water crude_product->wash_water wash_thiosulfate Wash with 5% Na₂S₂O₃ (aq) (Removes I₂) wash_water->wash_thiosulfate wash_bicarbonate Wash with sat. NaHCO₃ (aq) (Removes acidic byproducts) wash_thiosulfate->wash_bicarbonate wash_brine Wash with Brine wash_bicarbonate->wash_brine drying Dry over Na₂SO₄ wash_brine->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation purified_product Purified this compound evaporation->purified_product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Impurities start Analysis of this compound impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Starting Material (5-methyl-5-nonanol) impurity_detected->unreacted_sm Yes alkene_byproduct Alkene Byproduct(s) impurity_detected->alkene_byproduct Yes iodine_color Iodine (I₂) Color impurity_detected->iodine_color Yes no_impurity No Significant Impurity impurity_detected->no_impurity No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction improve_purification Improve Purification (Distillation, Chromatography) unreacted_sm->improve_purification alkene_byproduct->optimize_reaction alkene_byproduct->improve_purification wash_reducing_agent Wash with Reducing Agent (e.g., Na₂S₂O₃) iodine_color->wash_reducing_agent end Pure Product optimize_reaction->end improve_purification->end wash_reducing_agent->end no_impurity->end

Caption: Troubleshooting logic for common impurities.

optimizing temperature for reactions involving 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Iodo-5-methylnonane Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on optimizing reaction temperatures to achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound?

A1: this compound is a tertiary alkyl halide. Due to its structure, it primarily undergoes unimolecular substitution (SN1) and unimolecular elimination (E1) reactions. Both reactions proceed through a common tertiary carbocation intermediate, making them competitive. The reaction conditions, especially temperature, play a critical role in determining the major product.

Q2: How does temperature influence the product distribution between SN1 and E1 pathways?

A2: Temperature is a key factor in controlling the ratio of substitution to elimination products.

  • Low Temperatures: Favor the SN1 pathway. Substitution reactions are generally less sensitive to temperature changes and have a lower activation energy compared to elimination reactions.[1][2]

  • High Temperatures: Favor the E1 pathway. Elimination reactions result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring elimination.[3][4]

Q3: What is a general optimal temperature range for favoring the SN1 substitution product?

A3: To favor the SN1 product, reactions should generally be conducted at lower temperatures. A typical starting point is in the range of 0°C to 25°C . It is often beneficial to start the reaction at 0°C and allow it to slowly warm to room temperature while monitoring its progress.

Q4: What is a general optimal temperature range for favoring the E1 elimination product?

A4: To favor the E1 product, higher temperatures are necessary.[3][5] A common strategy is to run the reaction at the boiling point of the solvent (reflux). The specific temperature will depend on the solvent used, but a range of 50°C to 100°C is often effective.

Q5: Besides temperature, what other factors should be considered to control the reaction outcome?

A5: While temperature is crucial, other factors also influence the SN1/E1 competition:

  • Solvent: Polar protic solvents (e.g., ethanol, methanol, water) are ideal for SN1/E1 reactions as they can stabilize the carbocation intermediate.[6]

  • Nucleophile/Base: SN1/E1 reactions are typically performed with weak, non-bulky nucleophiles/bases.[7] A classic example is using the solvent as the nucleophile/base (solvolysis). Using a strong, bulky base would favor the E2 elimination pathway instead.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired substitution (SN1) product The reaction temperature may be too high, favoring the competing E1 elimination pathway.[1][3]Decrease the reaction temperature. Consider running the reaction at 0°C and allowing it to slowly warm to room temperature.
The nucleophile is too weak or its concentration is too low.While a strong nucleophile would shift the mechanism towards SN2 (which is sterically hindered for this substrate), ensuring a sufficient concentration of the weak nucleophile is important.
Predominance of elimination (E1) byproducts The reaction temperature is too high.[3][5]Lower the reaction temperature significantly. Aim for a range of 0°C to 25°C for substitution.
Slow or incomplete reaction The reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by techniques like TLC or GC. Find a balance where the reaction proceeds at a reasonable rate without significant formation of elimination byproducts.
Impure starting materials or solvents.[8][9]Ensure the this compound and the solvent are pure and dry.
Product decomposition The reaction temperature is too high, or the product is sensitive to prolonged heating.Reduce the reaction temperature and/or the reaction time. Once the reaction is complete, work up the mixture promptly.
The carbocation intermediate is undergoing rearrangement (less likely for this specific substrate but possible).This is generally not controlled by temperature but by the substrate's structure.

Experimental Protocols

The following are generalized protocols for directing the reaction of this compound towards either substitution or elimination.

Protocol 1: Synthesis of Substitution Product (SN1 Favored)
  • Objective: To synthesize the corresponding alcohol or ether via an SN1 reaction.

  • Reagents: this compound, polar protic solvent (e.g., 80:20 ethanol/water mixture).

  • Methodology:

    • Dissolve this compound in the ethanol/water mixture in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the flask to 0°C using an ice bath.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Allow the reaction to slowly warm to room temperature (approx. 20-25°C ) and continue stirring.

    • Monitor the reaction progress using TLC or GC analysis until the starting material is consumed.

    • Upon completion, proceed with a standard aqueous workup and purification by column chromatography.

Protocol 2: Synthesis of Elimination Product (E1 Favored)
  • Objective: To synthesize the corresponding alkene(s) via an E1 reaction.

  • Reagents: this compound, polar protic solvent (e.g., ethanol).

  • Methodology:

    • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Heat the reaction mixture to the boiling point of ethanol (approx. 78°C ) using a heating mantle.

    • Maintain the reaction at reflux.

    • Monitor the reaction progress using TLC or GC analysis until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature, proceed with a standard aqueous workup, and purify by distillation or column chromatography.

Visualizations

Below are diagrams illustrating the reaction pathways and a troubleshooting workflow.

SN1_E1_Pathway sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Loss of I- sn1_product SN1 Product (Substitution) carbocation->sn1_product Nucleophilic Attack (e.g., H2O, ROH) e1_product E1 Product (Elimination) carbocation->e1_product Proton Removal (e.g., H2O, ROH)

Caption: Competing SN1 and E1 reaction pathways for this compound.

Troubleshooting_Workflow start Start Experiment desired_product Desired Product? start->desired_product decrease_temp Decrease Temperature (0-25°C) desired_product->decrease_temp Substitution increase_temp Increase Temperature (e.g., Reflux) desired_product->increase_temp Elimination check_yield Analyze Yield and Purity low_sn1 Low SN1 Yield? check_yield->low_sn1 high_e1 High E1 Byproduct? low_sn1->high_e1 Yes slow_rxn Reaction Too Slow? low_sn1->slow_rxn No high_e1->slow_rxn No high_e1->decrease_temp Yes moderate_temp Slightly Increase Temp (e.g., by 10°C) slow_rxn->moderate_temp Yes end End slow_rxn->end No, Reaction is Optimal decrease_temp->check_yield increase_temp->check_yield moderate_temp->check_yield

Caption: Troubleshooting workflow for temperature optimization.

References

Technical Support Center: Troubleshooting Low Reactivity of 5-Iodo-5-methylnonane in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 5-iodo-5-methylnonane and other tertiary alkyl halides in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard palladium-catalyzed coupling reactions like Suzuki, Heck, and Sonogashira?

A1: this compound is a tertiary alkyl halide, which presents significant challenges for many standard cross-coupling reactions. The primary reasons for its low reactivity include:

  • Steric Hindrance: The bulky tertiary structure hinders the approach of the metal catalyst to the carbon-iodine bond, slowing down the crucial oxidative addition step.[1][2]

  • Competing Elimination Reactions: Under basic conditions often required for coupling reactions, tertiary alkyl halides are prone to undergo E2 elimination to form an alkene, rather than the desired substitution product.[3][4]

  • Slow Oxidative Addition: The oxidative addition of a low-valent metal catalyst (like Pd(0)) into the C(sp³)-X bond of a tertiary halide is often slow or inefficient compared to aryl or vinyl halides.[1][2][5] This is because the typical SN2-type pathway for oxidative addition is inaccessible for tertiary carbons.[2]

Q2: Are there alternative coupling reactions that are more suitable for tertiary alkyl halides like this compound?

A2: Yes, several coupling reactions have been developed or adapted to handle the challenges of tertiary alkyl halides. These often employ different catalysts and mechanisms compared to traditional palladium-catalyzed methods. Some successful approaches include:

  • Nickel-Catalyzed Coupling Reactions: Nickel catalysts have shown significant promise for coupling tertiary alkyl electrophiles.[1][6] They can often operate through different mechanistic pathways, such as those involving radical intermediates, which are more favorable for tertiary substrates.[1]

  • Cobalt-Catalyzed Coupling Reactions: Cobalt catalysts, in the presence of specific additives, can effectively couple tertiary alkyl Grignard reagents with alkyl halides, enabling the formation of quaternary carbon centers.[7][8]

  • Kumada Coupling: This reaction, which couples an organomagnesium reagent (Grignard reagent) with an organic halide, can be effective for tertiary systems, particularly with nickel catalysts.[6][9][10]

  • Negishi Coupling: While challenging, Negishi coupling (using an organozinc reagent) can be adapted for tertiary alkyl halides with the appropriate choice of catalyst and ligands.

Q3: What are the common side products I should look for when my coupling reaction with this compound is not working?

A3: When troubleshooting, it's crucial to identify the byproducts to understand the competing reaction pathways. Common side products include:

  • Elimination Product: The most common byproduct is the corresponding alkene (5-methylnon-4-ene and isomers) resulting from β-hydride elimination.[3][4]

  • Homocoupling Products: You may observe homocoupling of your organometallic reagent (e.g., R-R from R-MgBr).

  • Protodehalogenation Product: The starting material, this compound, may be converted to 5-methylnonane if a proton source is present.

  • Isomerized Products: In some cases, rearrangement of the alkyl group can occur, especially if radical intermediates are involved.[1]

Troubleshooting Guides

Issue 1: No or Low Conversion of this compound in a Suzuki Coupling Reaction

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Catalyst System Switch from a standard palladium catalyst to a nickel-based catalyst system, such as NiBr₂·diglyme with 4,4'-di-tert-butyl-2,2'-bipyridine as a ligand.[1]Palladium catalysts are often inefficient for the oxidative addition of tertiary alkyl halides.[2] Nickel catalysts are more effective in promoting the coupling of unactivated tertiary electrophiles, potentially through a radical pathway.[1]
Suboptimal Ligand Use bulky, electron-rich phosphine ligands. For nickel-catalyzed reactions, bipyridine-based ligands are often effective.[1]The ligand plays a critical role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle. Bulky and electron-donating ligands can promote oxidative addition.
Unsuitable Base If using a strong base, consider a weaker base or different reaction conditions to minimize elimination. Some nickel-catalyzed Suzuki couplings of tertiary bromides have been successful with a base like potassium phosphate.[1]Strong bases promote the E2 elimination of tertiary alkyl halides.[3][4]
Low Reaction Temperature Increase the reaction temperature. Some cobalt-catalyzed couplings require temperatures up to 50°C to proceed.[7]Higher temperatures can provide the necessary activation energy to overcome the high barrier for oxidative addition.
Issue 2: Predominant Formation of Elimination Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Strongly Basic Conditions Switch to a less basic coupling protocol. For example, consider a Kumada coupling which uses a Grignard reagent that is nucleophilic but not excessively basic, or a Negishi coupling.Grignard and organozinc reagents are less basic than many bases used in Suzuki couplings, which can help to suppress the E2 elimination pathway.
High Reaction Temperature Lower the reaction temperature. While higher temperatures can promote coupling, they can also favor elimination. Finding an optimal temperature is key.Elimination reactions often have a higher activation energy than substitution reactions, but at elevated temperatures, they can become the dominant pathway.
Catalyst Choice Employ a catalyst system known to favor C-C bond formation over elimination. Cobalt-catalyzed systems with specific additives like LiI and 1,3-butadiene have been shown to be effective.[7][8]The choice of metal and ligands can influence the relative rates of the desired coupling versus undesired elimination.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki Arylation of a Tertiary Alkyl Bromide (Adapted from Fu et al.)[1]
  • Reactants:

    • Tertiary alkyl bromide (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • NiBr₂·diglyme (5 mol %)

    • 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol %)

    • K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane

  • Procedure:

    • In a glovebox, add the tertiary alkyl bromide, arylboronic acid, NiBr₂·diglyme, 4,4'-di-tert-butyl-2,2'-bipyridine, and K₃PO₄ to a reaction vessel.

    • Add the dioxane solvent.

    • Seal the vessel and remove it from the glovebox.

    • Heat the reaction mixture at the desired temperature (e.g., 80 °C) with stirring for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Cobalt-Catalyzed Cross-Coupling of an Alkyl Halide with a Tertiary Alkyl Grignard Reagent (Adapted from Kambe et al.)[7][8]
  • Reactants:

    • Alkyl halide (1.0 equiv)

    • Tertiary alkyl Grignard reagent (1.2 equiv)

    • CoCl₂ (2 mol %)

    • LiI (4 mol %)

    • Isoprene or 1,3-butadiene (2.0 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the alkyl halide in THF, add the CoCl₂ and LiI.

    • Add the isoprene or 1,3-butadiene.

    • Cool the mixture to -78 °C.

    • Slowly add the tertiary alkyl Grignard reagent.

    • Allow the reaction to warm to the desired temperature (e.g., 50 °C) and stir for the specified time (e.g., 5 hours).

    • Monitor the reaction progress by GC-MS.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Summary

Table 1: Comparison of Catalyst Systems for Coupling of n-Octyl Bromide with t-Butylmagnesium Chloride [7]

EntryCatalyst (2 mol %)Additive (4 mol %)1,3-Butadiene (2 equiv)Temperature (°C)Yield (%)
1CoCl₂LiIYes5084
2NiCl₂LiIYes50< 5
3PdCl₂LiIYes50< 5
4CoCl₂NoneYes5025
5CoCl₂LiINo5010

Table 2: Relative Reactivity of Alkyl Halides and Grignard Reagents in Cobalt-Catalyzed Cross-Coupling [8]

Reactant TypeRelative Reactivity
Alkyl Halides I > OTs > Br > F » Cl
Grignard Reagents n-BuMgCl : s-BuMgCl : t-BuMgCl = 1 : 4 : 0.6

Visualizations

Factors_Affecting_Reactivity cluster_substrate This compound (Tertiary Alkyl Halide) cluster_challenges Challenges cluster_solutions Potential Solutions Substrate This compound Steric_Hindrance Steric Hindrance Substrate->Steric_Hindrance Elimination β-Hydride Elimination (E2) Substrate->Elimination Oxidative_Addition Slow Oxidative Addition Substrate->Oxidative_Addition Catalyst Alternative Catalysts (Ni, Co) Steric_Hindrance->Catalyst Address with Ligands Bulky, Electron-Rich Ligands Steric_Hindrance->Ligands Address with Conditions Optimized Conditions (Temperature, Base) Elimination->Conditions Mitigate with Reaction_Type Alternative Reactions (Kumada, Negishi) Elimination->Reaction_Type Avoid with Oxidative_Addition->Catalyst Promote with Oxidative_Addition->Ligands Promote with

Caption: Factors influencing the low reactivity of tertiary alkyl halides.

Troubleshooting_Workflow Start Low or No Product Formation Analyze_Side_Products Analyze Side Products (GC-MS, NMR) Start->Analyze_Side_Products Predominant_Elimination Predominant Elimination? Analyze_Side_Products->Predominant_Elimination Unreacted_SM Mainly Unreacted Starting Material? Predominant_Elimination->Unreacted_SM No Change_Base Switch to Weaker Base or Anhydrous Conditions Predominant_Elimination->Change_Base Yes Change_Catalyst Switch to Ni or Co Catalyst Unreacted_SM->Change_Catalyst Yes Successful_Coupling Successful Coupling Unreacted_SM->Successful_Coupling No, further optimization needed Change_Reaction_Type Consider Kumada or Negishi Coupling Change_Base->Change_Reaction_Type Change_Reaction_Type->Successful_Coupling Optimize_Conditions Increase Temperature Optimize Ligand & Solvent Change_Catalyst->Optimize_Conditions Optimize_Conditions->Successful_Coupling

Caption: A workflow for troubleshooting coupling reactions.

General_Catalytic_Cycle M0 M(0)Ln MII R-M(II)(X)Ln M0->MII R-X OxAdd Oxidative Addition MII->M0 Reductive Elimination (side reaction) MII_R R-M(II)(R')Ln MII->MII_R R'-M' Transmetalation Transmetalation MII_R->M0 Product R-R' MII_R->Product RedElim Reductive Elimination RX R-X (this compound) R_M R'-M' (Organometallic Reagent)

Caption: A generalized catalytic cycle for cross-coupling reactions.

References

Technical Support Center: Managing the Instability of Tertiary Alkyl Iodides in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tertiary alkyl iodides. Due to their inherent instability, these compounds require careful handling and specific experimental conditions to ensure successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are tertiary alkyl iodides so unstable in solution?

Tertiary alkyl iodides are prone to instability primarily due to the weak carbon-iodine (C-I) bond and the steric hindrance around the tertiary carbon.[1][2][3] The C-I bond is the weakest among the carbon-halogen bonds, making the iodide a good leaving group.[1][2][3] This facilitates the formation of a relatively stable tertiary carbocation through SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) pathways. The high steric hindrance around the tertiary carbon prevents stabilizing S N2 (bimolecular nucleophilic substitution) reactions from occurring.[4][5]

Q2: What are the main decomposition pathways for tertiary alkyl iodides in solution?

The two primary decomposition pathways are S N1 and E1 reactions, which proceed through a common tertiary carbocation intermediate.

  • S N1 (Substitution): In the presence of a nucleophilic solvent (solvolysis) or other nucleophiles, the tertiary carbocation can be trapped to form a substitution product.

  • E1 (Elimination): The tertiary carbocation can also lose a proton from an adjacent carbon atom to form an alkene.[6][7]

These two pathways are often in competition, and the product ratio depends on the specific reaction conditions.

Q3: I've noticed my solution of a tertiary alkyl iodide turning brown/violet. What is causing this?

The brown or violet color is indicative of the formation of elemental iodine (I₂).[1] This occurs due to the decomposition of the tertiary alkyl iodide, often accelerated by exposure to light.

Q4: How does the solvent affect the stability of tertiary alkyl iodides?

Solvent polarity plays a crucial role in the stability of tertiary alkyl iodides. Polar protic solvents, such as water and alcohols, can stabilize the transition state leading to the formation of the tertiary carbocation and the iodide leaving group through hydrogen bonding, thus accelerating decomposition via S N1 and E1 pathways.[8][9] Polar aprotic solvents, like acetone and acetonitrile, can also promote decomposition by solvating the carbocation, though the effect may be less pronounced than with protic solvents.

Q5: Can I store solutions of tertiary alkyl iodides?

It is generally not recommended to store solutions of tertiary alkyl iodides for extended periods due to their rapid decomposition. If storage is necessary, it should be done in a cool, dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition. The use of stabilizers can also be considered.

Troubleshooting Guide

Problem 1: My reaction with a tertiary alkyl iodide is giving a low yield of the desired substitution product and a significant amount of an alkene byproduct.

  • Cause: This indicates that the E1 elimination pathway is competing with or dominating the desired S N1 substitution pathway.

  • Solution:

    • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor substitution.

    • Use a less basic nucleophile: If your nucleophile is also a strong base, it can promote elimination. If possible, switch to a less basic nucleophile.

    • Solvent choice: While polar solvents are often necessary for S N1 reactions, highly polar protic solvents can favor elimination. Consider using a less polar or a polar aprotic solvent if compatible with your reaction.

Problem 2: My NMR spectrum shows rapid disappearance of the tertiary alkyl iodide signal and the appearance of multiple other signals.

  • Cause: This confirms the rapid decomposition of your starting material in the NMR solvent.

  • Solution:

    • Acquire the spectrum immediately: Prepare the NMR sample and acquire the spectrum as quickly as possible.

    • Use a less reactive solvent: Deuterated chloroform (CDCl₃) is a common choice, but if decomposition is still rapid, consider a less polar deuterated solvent like benzene-d₆.

    • Low-temperature NMR: Running the NMR experiment at a lower temperature can significantly slow down the decomposition rate.

    • Add a stabilizer: In some cases, adding a small amount of a stabilizer, like powdered copper, to the NMR tube can help suppress decomposition.

Problem 3: I am trying to perform a reaction where the tertiary alkyl iodide is unreactive, and I suspect it is decomposing before it can react with my intended reagent.

  • Cause: The rate of decomposition (solvolysis) may be faster than the rate of your desired reaction.

  • Solution:

    • In situ generation: If possible, consider a synthetic route where the tertiary alkyl iodide is generated in situ and reacts immediately with your reagent.

    • Use of a silver salt: The addition of a silver salt, such as silver carbonate (Ag₂CO₃) or silver nitrate (AgNO₃), can sometimes promote the desired reaction. The silver ion can coordinate to the iodide, facilitating its departure and the formation of the tertiary carbocation, which can then be trapped by your nucleophile. The insoluble silver iodide formed also drives the reaction forward.[6][10][11]

Data Presentation

Table 1: Solvolysis Rate Constants of tert-Butyl Iodide in Various Solvents at 298 K

Solventlog(k / s⁻¹)Solvent Type
Water-1.89Polar Protic
Methanol-4.30Polar Protic
Ethanol-5.19Polar Protic
Acetonitrile-6.82Polar Aprotic
Acetone-7.52Polar Aprotic

Data sourced from Abraham, M. H., et al. (2021). Properties of the tert-butyl halide solvolysis transition states. Physical Chemistry Chemical Physics, 23(12), 7066-7076.[12]

Experimental Protocols

Protocol 1: Stabilization of a Tertiary Alkyl Iodide Solution with Elemental Copper

This protocol describes the use of elemental copper to remove iodine formed from the decomposition of a tertiary alkyl iodide in solution.

Materials:

  • Tertiary alkyl iodide solution

  • Copper powder or turnings (activated)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Inert gas (e.g., nitrogen or argon)

  • Schlenk flask or similar glassware

Procedure:

  • Activate Copper: If the copper surface is tarnished, wash it with dilute hydrochloric acid, followed by water, ethanol, and then diethyl ether. Dry the copper under vacuum.

  • Place the activated copper powder or turnings in a Schlenk flask.

  • Under an inert atmosphere, add the anhydrous solvent to the flask.

  • Add the tertiary alkyl iodide to the solvent.

  • Stir the solution in the presence of the copper. The copper will react with any free iodine that forms, preventing it from participating in side reactions.

  • The solution can be used directly for subsequent reactions. If necessary, the copper can be removed by filtration under an inert atmosphere.

Protocol 2: Promoting Nucleophilic Substitution of a Tertiary Alkyl Iodide using Silver Carbonate

This protocol outlines the use of silver carbonate to facilitate a nucleophilic substitution reaction and minimize elimination.

Materials:

  • Tertiary alkyl iodide

  • Nucleophile

  • Silver carbonate (Ag₂CO₃), freshly prepared or purchased and stored protected from light

  • Anhydrous, non-polar solvent (e.g., benzene, toluene)

  • Reaction flask

  • Stirring apparatus

Procedure:

  • To a reaction flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.

  • Add a stoichiometric amount of silver carbonate to the mixture.

  • Stir the suspension at room temperature.

  • Slowly add the tertiary alkyl iodide to the reaction mixture.

  • Monitor the reaction by an appropriate method (e.g., TLC, GC-MS). The formation of a precipitate of silver iodide (AgI) is an indication that the reaction is proceeding.

  • Upon completion, the reaction mixture can be filtered to remove the silver salts, and the product can be isolated from the filtrate.

Protocol 3: Monitoring Decomposition of a Tertiary Alkyl Iodide by ¹H NMR Spectroscopy

This protocol describes how to monitor the stability of a tertiary alkyl iodide in an NMR solvent.

Materials:

  • Tertiary alkyl iodide

  • Deuterated NMR solvent (e.g., CDCl₃)

  • NMR tube

  • Internal standard (optional, e.g., tetramethylsilane - TMS)

Procedure:

  • Prepare a stock solution of the tertiary alkyl iodide in the deuterated solvent. If using an internal standard, add it to the stock solution.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

  • Leave the NMR tube at a constant temperature (e.g., room temperature) and acquire subsequent spectra at regular time intervals (e.g., every 30 minutes or every hour).

  • Process the spectra and integrate the signals corresponding to the tertiary alkyl iodide and any decomposition products (e.g., alkene).

  • The rate of decomposition can be determined by plotting the decrease in the integral of the starting material's signal over time. For 2-iodo-2-methylpropane (tert-butyl iodide), a single peak for the nine equivalent protons will be observed.[7]

Protocol 4: Analysis of Decomposition Products by GC-MS

This protocol provides a general guideline for the analysis of tertiary alkyl iodide decomposition products using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

  • Direct Injection: For a relatively clean reaction mixture, a small aliquot can be diluted with a suitable solvent (e.g., diethyl ether, hexane) and directly injected into the GC-MS.

  • Headspace Analysis: For volatile decomposition products like isobutylene (from tert-butyl iodide), headspace sampling can be employed. The sample is placed in a sealed vial and heated to allow volatile components to partition into the gas phase above the liquid, which is then injected.[13]

  • Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the headspace of the sample. Analytes adsorb to the fiber, which is then inserted into the GC injection port for desorption and analysis.[14]

GC-MS Parameters (Example for tert-butyl iodide decomposition):

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating the non-polar alkyl iodide and alkene products.

  • Injector Temperature: Typically set around 250 °C.

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

Visualizations

DecompositionPathways tertiary_alkyl_iodide Tertiary Alkyl Iodide (R₃C-I) carbocation Tertiary Carbocation (R₃C⁺) + I⁻ tertiary_alkyl_iodide->carbocation Slow (Rate-determining) sn1_product SN1 Product (R₃C-Nu) carbocation->sn1_product Fast + Nucleophile (Nu⁻) e1_product E1 Product (Alkene) carbocation->e1_product Fast - H⁺

Caption: Decomposition pathways of tertiary alkyl iodides.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis start Tertiary Alkyl Iodide in Solution stabilizer Add Stabilizer (e.g., Cu powder or Ag₂CO₃) start->stabilizer reaction Perform Reaction stabilizer->reaction monitoring Monitor Progress (TLC, NMR, GC-MS) reaction->monitoring workup Reaction Workup (e.g., Filtration) reaction->workup monitoring->reaction Adjust conditions analysis Product Analysis workup->analysis

Caption: General experimental workflow for managing tertiary alkyl iodide instability.

References

Technical Support Center: Workup Procedures for Reactions Containing 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Iodo-5-methylnonane.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

A1: this compound is a tertiary alkyl iodide. Due to the substitution pattern, it is prone to elimination reactions (E1 and E2) and can undergo nucleophilic substitution via an SN1 mechanism due to the stability of the resulting tertiary carbocation.[1][2] Steric hindrance around the carbon-iodine bond makes SN2 reactions less favorable.[1] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a good leaving group and rendering the compound highly reactive compared to its chloro and bromo analogs.[3]

Quantitative Data Summary

PropertyThis compound1-Iodo-8-methylnonane5-Methylnonane
Molecular Formula C₁₀H₂₁I[4]C₁₀H₂₁I[5]C₁₀H₂₂[6]
Molecular Weight 268.18 g/mol [4]268.18 g/mol [5]142.28 g/mol [6]
Boiling Point Not availableNot available~177-178 °C[7]
Density Not availableNot available~0.726 g/mL at 20 °C[7]
Solubility Expected to be soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents) and insoluble in water.Expected to be soluble in common organic solvents and insoluble in water.Soluble in organic solvents.[7]
Calculated logP 5.9[4]6.1[5]5.3[8]

Troubleshooting Guide

Q2: My reaction mixture has a persistent yellow, orange, or brown color after the reaction. What should I do?

A2: This coloration is likely due to the presence of elemental iodine (I₂), which can form from the decomposition of the alkyl iodide or from unreacted starting material if iodine was used in the reaction.

  • Solution: During the aqueous workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the iodine to colorless iodide ions (I⁻). Continue washing until the organic layer becomes colorless.

Q3: I am observing the formation of an alkene byproduct in my reaction. How can I minimize this?

A3: this compound is a tertiary alkyl iodide and is highly susceptible to elimination reactions, especially in the presence of strong bases or at elevated temperatures.[2]

  • Troubleshooting Steps:

    • Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor the elimination pathway.

    • Use a non-basic nucleophile: If the reaction is a substitution, use a nucleophile that is not strongly basic.

    • Careful choice of base: If a base is required, consider using a sterically hindered, non-nucleophilic base.

    • Neutralize carefully: During workup, use a mild acid (e.g., saturated NH₄Cl) for quenching instead of a strong acid, which could promote elimination.

Q4: I am having trouble separating the organic and aqueous layers during extraction due to emulsion formation. What should I do?

A4: Emulsions are common when working with complex reaction mixtures.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

    • Patience: Allow the mixture to stand for an extended period to allow for separation.

Q5: My final product is contaminated with a starting alcohol. How can I remove it?

A5: If your reaction started from the corresponding tertiary alcohol, unreacted starting material may carry through the workup.

  • Solution: Wash the organic layer with water several times to remove the majority of the water-soluble alcohol.[9] For more stubborn cases, you can perform multiple extractions with water. Ensure the final product is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is a standard procedure for quenching a reaction and performing an initial purification through extraction and washing.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a quenching agent (e.g., water, saturated aqueous NH₄Cl) to the reaction vessel with stirring.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to extract the product. Gently invert the funnel multiple times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • If iodine color is present, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the color disappears.

    • Wash the organic layer with brine to remove residual water and aid in layer separation.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography

If the crude product is still impure after the aqueous workup, column chromatography can be used for further purification.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent (a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).

  • Loading: Carefully add the slurry to the top of the packed column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. The less polar this compound should elute before more polar impurities.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Workup_Decision_Tree Decision Tree for Workup of this compound Reactions start Reaction Complete quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract acid_present Is acidic catalyst/reagent present? base_present Is basic catalyst/reagent present? acid_present->base_present No wash_bicarb Wash with sat. NaHCO3 acid_present->wash_bicarb Yes iodine_color Is I2 color visible? base_present->iodine_color No wash_acid Wash with dilute acid (e.g., sat. NH4Cl) base_present->wash_acid Yes wash_thiosulfate Wash with sat. Na2S2O3 iodine_color->wash_thiosulfate Yes wash_brine Wash with Brine iodine_color->wash_brine No wash_bicarb->base_present wash_acid->iodine_color wash_thiosulfate->wash_brine dry Dry with Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Further Purification Needed? concentrate->purify column Column Chromatography purify->column Yes end Pure Product purify->end No column->end extract->acid_present

Caption: A decision tree for selecting the appropriate workup steps.

Elimination_Pathway Elimination vs. Substitution for this compound reactant This compound carbocation Tertiary Carbocation Intermediate reactant->carbocation SN1 / E1 pathway e2_product E2 Product (Elimination - Alkene) reactant->e2_product E2 pathway sn1_product SN1 Product (Substitution) carbocation->sn1_product Nucleophilic Attack e1_product E1 Product (Elimination - Alkene) carbocation->e1_product Deprotonation conditions_sn1_e1 Weak Nucleophile/ Weak Base conditions_sn1_e1->carbocation conditions_e2 Strong, Sterically Hindered Base conditions_e2->reactant

Caption: Competing SN1/E1 and E2 pathways for a tertiary alkyl iodide.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodo-5-methylnonane and 5-Bromo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of alkyl halides is crucial for the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two tertiary alkyl halides: 5-Iodo-5-methylnonane and 5-Bromo-5-methylnonane. The comparison is supported by established chemical principles and outlines experimental protocols for verification.

Introduction to Reactivity in Tertiary Alkyl Halides

This compound and 5-Bromo-5-methylnonane are both tertiary alkyl halides. Due to the steric hindrance around the central carbon atom, they primarily undergo nucleophilic substitution (SN1) and elimination (E1) reactions. The rate of these reactions is predominantly influenced by the stability of the carbocation intermediate and the nature of the leaving group. In the case of the two molecules , the alkyl structure is identical, meaning the stability of the resulting 5-methylnonan-5-yl carbocation is the same for both. Therefore, the primary determinant of their relative reactivity is the identity of the halogen atom, which acts as the leaving group.

Reaction Mechanisms: SN1 and E1 Pathways

Both this compound and 5-Bromo-5-methylnonane react via a two-step mechanism involving the formation of a carbocation intermediate. The first step, the ionization of the alkyl halide to form a carbocation and a halide ion, is the slow, rate-determining step.[1] The second step is a rapid reaction of the carbocation with a nucleophile (SN1 pathway) or a base (E1 pathway).

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_kinetics Kinetic Analysis cluster_products Product Analysis Alcohol 5-methyl-5-nonanol Bromination HBr Alcohol->Bromination Iodination NaI / CeCl₃ Alcohol->Iodination Bromo_Product 5-Bromo-5-methylnonane Bromination->Bromo_Product Iodo_Product This compound Iodination->Iodo_Product Solvolysis Solvolysis in Aqueous Ethanol Bromo_Product->Solvolysis Iodo_Product->Solvolysis Titration Titration of HX with NaOH Solvolysis->Titration GC_MS GC-MS Analysis Solvolysis->GC_MS Rate_Constant Calculate Rate Constants (k) Titration->Rate_Constant Product_Ratio Determine SN1/E1 Ratio GC_MS->Product_Ratio

References

A Comparative Analysis of the Reaction Kinetics of 5-Iodo-5-methylnonane and Related Tertiary Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the reaction kinetics of 5-Iodo-5-methylnonane. Due to the absence of published kinetic data for this specific compound, this guide leverages data from analogous tertiary alkyl halides to provide a robust predictive framework for its reactivity. The principles of unimolecular substitution (Sₙ1) and elimination (E1) reactions, which are characteristic of tertiary alkyl halides, are discussed in detail. The guide also presents standardized experimental protocols for determining such kinetic data.

Introduction to Tertiary Alkyl Halide Reactivity

This compound is a tertiary alkyl iodide. Due to significant steric hindrance around the central carbon atom, it is expected to react exclusively through Sₙ1 and E1 mechanisms. These reactions proceed via a common carbocation intermediate, and the overall rate is primarily dependent on the stability of this intermediate and the nature of the leaving group. The reaction rate is typically independent of the concentration of the nucleophile.

The stability of the tertiary carbocation formed from this compound is a key factor in its reactivity. Generally, more substituted carbocations are more stable, and tertiary alkyl halides react faster than secondary or primary ones in Sₙ1/E1 reactions.

Comparative Kinetic Data

To illustrate the expected kinetic behavior of this compound, the following table summarizes solvolysis rate constants for tert-butyl halides in various solvents. Tert-butyl halides are excellent models for understanding the reactivity of tertiary alkyl halides.

Alkyl HalideSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate
tert-Butyl IodideEthanol (80%)253.1 x 10⁻³3.1
tert-Butyl BromideEthanol (80%)251.0 x 10⁻³1.0
tert-Butyl ChlorideEthanol (80%)251.4 x 10⁻⁴0.14
tert-Butyl IodideMethanol259.7 x 10⁻⁴2.4
tert-Butyl BromideMethanol254.0 x 10⁻⁴1.0
tert-Butyl ChlorideMethanol254.1 x 10⁻⁵0.10

Note: Data is compiled from various sources and is intended for comparative purposes. Absolute values may vary with specific experimental conditions.

Analysis of Kinetic Data:

  • Leaving Group Effect: The data clearly demonstrates the effect of the leaving group on the reaction rate. The rate of solvolysis follows the order I > Br > Cl. This is because iodide is the best leaving group (weakest base) among the halogens, leading to a faster formation of the carbocation intermediate.

  • Solvent Effect: The polarity of the solvent significantly influences the reaction rate. Polar protic solvents, such as ethanol and methanol, are effective at stabilizing the carbocation intermediate through solvation, thereby increasing the reaction rate.

Competition between Sₙ1 and E1 Reactions

Tertiary alkyl halides undergo both substitution (Sₙ1) and elimination (E1) reactions simultaneously. The ratio of these products is influenced by the nature of the nucleophile/base and the reaction temperature.

SubstrateConditionsSₙ1 Product (%)E1 Product (%)
tert-Butyl Bromide80% Ethanol, 25°C8317
tert-Butyl Bromide80% Ethanol, 55°C7723
tert-Butyl BromideEthanolic Sodium Ethoxide, 25°C793

Analysis of Product Distribution:

  • Effect of Basicity: Weakly basic nucleophiles (e.g., ethanol, water) favor Sₙ1 reactions. Strong, bulky bases (e.g., ethoxide) favor E1 elimination.

  • Effect of Temperature: Increasing the temperature generally favors the E1 pathway over the Sₙ1 pathway, as elimination reactions typically have a higher activation energy.

Experimental Protocols

Protocol for Determining the Rate of Solvolysis of a Tertiary Alkyl Halide

This procedure outlines a common method for measuring the rate of solvolysis of a tertiary alkyl halide, such as this compound, by monitoring the production of acid.

Materials:

  • Tertiary alkyl halide (e.g., this compound)

  • Solvent (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the tertiary alkyl halide in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Place a known volume of this solution into a flask and equilibrate it in the constant temperature water bath.

  • Add a few drops of the acid-base indicator to the solution.

  • At time zero, add a small, known volume of the standardized NaOH solution. The solution should turn basic (blue for bromothymol blue).

  • Start a timer and measure the time it takes for the solution to become acidic (yellow for bromothymol blue) due to the production of HX from the solvolysis reaction.

  • Immediately add another known volume of NaOH solution and record the time for the color change to occur again.

  • Repeat this process for several aliquots of NaOH to obtain a series of time points for the reaction progress.

  • The rate constant (k) can be determined by plotting the natural logarithm of the remaining alkyl halide concentration versus time. The slope of this line will be -k.

Visualizations

Reaction Pathways

The following diagram illustrates the competing Sₙ1 and E1 reaction pathways for a tertiary alkyl halide like this compound.

G cluster_0 Reaction Coordinate cluster_1 Pathways Reactant This compound Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation Products Products Carbocation->Products SN1_Product Substitution Product (Sₙ1) Carbocation->SN1_Product + Nucleophile (e.g., H₂O) E1_Product Elimination Product (E1) Carbocation->E1_Product - H⁺ (Base)

Caption: Competing Sₙ1 and E1 reaction pathways for this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for studying the kinetics of a solvolysis reaction.

G Start Prepare Reactant Solution Equilibrate Equilibrate at Constant Temperature Start->Equilibrate Initiate Initiate Reaction (t=0) Equilibrate->Initiate Monitor Monitor [H⁺] Production over Time Initiate->Monitor Data Collect Time vs. [Product] Data Monitor->Data Analyze Plot ln[Reactant] vs. Time Data->Analyze Result Determine Rate Constant (k) Analyze->Result

Caption: Experimental workflow for kinetic analysis of solvolysis.

Validating the Molecular Structure of 5-Iodo-5-methylnonane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comparative overview of the primary analytical methods for the structural validation of 5-Iodo-5-methylnonane, a halogenated alkane. We will explore the gold standard, X-ray crystallography, and compare its performance and data output with two other powerful techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparison of Analytical Techniques for Structural Elucidation

The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the experimental resources available. While X-ray crystallography provides the most definitive atomic-level structure, NMR and MS offer complementary information about the molecule's connectivity and composition, respectively. A multi-technique approach is often the most robust strategy for comprehensive structural characterization.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through spin-spin coupling, and spatial proximity of nuclei.The mass-to-charge ratio (m/z) of the molecule and its fragments, providing the molecular weight and clues about the molecular formula and substructures.
Sample Requirements A well-ordered single crystal.Soluble sample in a deuterated solvent.A small amount of sample that can be ionized.
Strengths Unambiguous determination of absolute configuration; provides a static, high-resolution picture of the molecule in the solid state.Provides detailed structural information in solution, which can be more biologically relevant; allows for the study of dynamic processes.High sensitivity; provides the molecular weight with high accuracy; fragmentation patterns can help identify specific structural motifs.
Limitations Crystal growth can be a significant challenge; the solid-state structure may not always represent the conformation in solution.Can be complex to interpret for large or highly symmetric molecules; less precise in determining bond lengths and angles compared to crystallography.Does not provide direct information about the 3D arrangement of atoms or stereochemistry; interpretation of fragmentation can be complex.

Hypothetical Experimental Data for this compound

While specific experimental data for the X-ray crystallography of this compound is not publicly available, we can predict the type of data that would be obtained from NMR and MS analysis based on the known structure.

Expected NMR Data (in CDCl₃)
NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H1.8 - 2.0Multiplet-CH₂- adjacent to the quaternary carbon
¹H1.2 - 1.4Multiplet-CH₂- chain protons
¹H0.8 - 1.0TripletTerminal -CH₃ protons
¹H~1.7Singlet-CH₃ on the quaternary carbon
¹³C70 - 80SingletQuaternary carbon bonded to Iodine
¹³C40 - 50Singlet-CH₂- adjacent to the quaternary carbon
¹³C20 - 40Singlet-CH₂- chain carbons
¹³C~25Singlet-CH₃ on the quaternary carbon
¹³C~14SingletTerminal -CH₃ carbons
Plausible Mass Spectrometry Fragmentation Data (Electron Ionization)
m/zProposed Fragment
268[M]⁺ (Molecular Ion)
141[M - I]⁺
127[I]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺

Experimental Protocols

X-ray Crystallography of this compound (Hypothetical Protocol)
  • Crystal Growth: Crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable organic solvent (e.g., hexane, ethanol) at a constant, cool temperature.

  • Crystal Mounting: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution structure.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to produce the spectrum.

  • Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron ionization (EI), where high-energy electrons bombard the sample, causing the loss of an electron to form a molecular ion.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizing the Workflow

The following diagram illustrates the general workflow for the structural validation of a novel compound like this compound, highlighting the interplay between different analytical techniques.

Structural_Validation_Workflow Workflow for Structural Validation of this compound Synthesis Synthesis & Purification of this compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Synthesis->MS Initial Characterization NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Functional Groups Synthesis->NMR Structural Elucidation Validation Final Structure Validation MS->Validation Crystal Crystal Growth NMR->Crystal Confirmation Required NMR->Validation Xray X-ray Crystallography - 3D Structure - Stereochemistry Crystal->Xray Data Collection Xray->Validation

Caption: Workflow for the structural validation of this compound.

comparative study of SN1/E1 ratios for different tertiary alkyl halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the factors influencing the competition between unimolecular substitution (SN1) and elimination (E1) reactions of tertiary alkyl halides. Understanding and controlling this product ratio is critical in synthetic chemistry, particularly in the development of pharmaceutical compounds where specific isomers are often required. This document summarizes experimental data, details relevant experimental protocols, and visualizes the interplay of reaction parameters.

Factors Influencing the SN1/E1 Ratio: A Quantitative Overview

The product distribution in SN1/E1 reactions is primarily dictated by the structure of the alkyl halide, the nature of the leaving group, the solvent, and the reaction temperature. The following tables summarize quantitative data from various studies on the solvolysis of tertiary alkyl halides.

Table 1: Effect of Leaving Group, Solvent, and Temperature on SN1/E1 Ratios for tert-Butyl Halides
Tertiary Alkyl HalideSolventTemperature (°C)% SN1 Product% E1 Product
tert-Butyl Chloride80% Ethanol / 20% Water25~83~17
tert-Butyl Chloride80% Ethanol / 20% Water65~64~36
tert-Butyl Bromide100% Ethanol258119
tert-Butyl Bromide100% Ethanol557228
tert-Butyl ChlorideAnhydrous EthanolNot Specified5644
tert-Butyl BromideAnhydrous EthanolNot Specified6436
tert-Butyl ChlorideGlacial Acetic AcidNot Specified2773
tert-Butyl BromideGlacial Acetic AcidNot Specified3169
tert-Butyl Iodide80% Aqueous EthanolNot SpecifiedSame ratio as t-BuClSame ratio as t-BuCl

Note: The data indicates that for the solvolysis of tert-butyl halides in 80% aqueous ethanol, the leaving group (Cl vs. I) does not significantly affect the product ratio, though it does impact the reaction rate.[1]

Table 2: SN1/E1 Ratios for Other Tertiary Alkyl Halides
Tertiary Alkyl HalideSolventTemperature (°C)% SN1 Product% E1 Product
2-Bromo-2-methylbutane (tert-Amyl Bromide)100% Ethanol256436

Experimental Protocols

Accurate determination of SN1/E1 product ratios requires precise experimental execution and analysis. Below are detailed methodologies for conducting these experiments and quantifying the product mixture.

Protocol 1: Solvolysis of a Tertiary Alkyl Halide and Reaction Monitoring

This protocol describes the solvolysis of tert-butyl chloride in an ethanol/water solvent system. The progress of the reaction is monitored by titrating the hydrochloric acid produced.

Materials:

  • tert-Butyl chloride

  • 95% Ethanol

  • Distilled water

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • Bromothymol blue indicator solution

  • Erlenmeyer flasks, burette, pipettes, magnetic stirrer, and stir bar

  • Constant temperature water bath

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume) by accurately measuring the required volumes of 95% ethanol and distilled water.

  • Reaction Setup: In a 100 mL Erlenmeyer flask, place a magnetic stir bar and add 50 mL of the prepared solvent mixture. Add a few drops of bromothymol blue indicator.

  • Initiation of Reaction: Place the flask in a constant temperature water bath set to the desired reaction temperature (e.g., 25 °C). Allow the solvent to equilibrate to the bath temperature.

  • Addition of Alkyl Halide: Accurately pipette a known volume of tert-butyl chloride (e.g., 1.0 mL) into the stirring solvent mixture. Start a timer immediately.

  • Titration: The solution will be initially blue (alkaline or neutral) and will turn yellow as HCl is produced. Titrate the reaction mixture with the standardized 0.1 M NaOH solution. Add NaOH dropwise until the blue color persists for at least 30 seconds. Record the volume of NaOH added and the time.

  • Data Collection: Continue to titrate the produced HCl at regular intervals until the reaction is complete (i.e., no further HCl is produced, and the blue color remains stable). The total volume of NaOH used is proportional to the total amount of SN1 and E1 products formed.

Protocol 2: Product Ratio Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the alcohol (SN1 product) and alkene (E1 product).

Sample Preparation:

  • Reaction Quenching: Once the solvolysis reaction is complete, quench the reaction by adding an equal volume of ice-cold water.

  • Extraction: Extract the organic products from the aqueous mixture using a suitable organic solvent with a low boiling point in which the products are soluble (e.g., diethyl ether or dichloromethane). Perform the extraction twice with small volumes of the solvent.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. If necessary, carefully concentrate the solution under a gentle stream of nitrogen.

  • Sample for GC-MS: Dilute a small aliquot of the concentrated extract with the extraction solvent to a suitable concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Scan range of m/z 35-150.

Data Analysis:

  • Peak Identification: Identify the peaks corresponding to the SN1 product (tert-butanol) and the E1 product (isobutylene) based on their retention times and mass spectra. The mass spectra can be compared to a library (e.g., NIST) for confirmation.

  • Quantification: The relative ratio of the SN1 and E1 products can be determined by comparing the integrated peak areas of the corresponding compounds in the chromatogram. The percentage of each product is calculated as follows:

    % Product = (Peak Area of Product / Total Peak Area of All Products) x 100

Logical Relationships and Pathways

The competition between SN1 and E1 pathways is governed by a series of interconnected factors. The following diagram illustrates these relationships.

SN1_E1_Competition sub Tertiary Alkyl Halide carbocation Tertiary Carbocation (Rate-Determining Step) sub->carbocation Ionization sn1_product SN1 Product (Substitution) carbocation->sn1_product Nucleophilic Attack e1_product E1 Product (Elimination) carbocation->e1_product Deprotonation solvent Solvent (Polar Protic) solvent->carbocation Stabilizes temp Temperature temp->sn1_product Favors (Lower T) temp->e1_product Favors (Higher T) lg Leaving Group (Weak Base) lg->carbocation Facilitates nucleophile Nucleophile/Base (Weak) nucleophile->sn1_product nucleophile->e1_product

Caption: Factors influencing the SN1 vs. E1 reaction pathways.

This guide provides a foundational understanding of the competitive SN1 and E1 reactions for tertiary alkyl halides. For more specific applications, it is recommended to consult primary literature for detailed experimental conditions and product ratios relevant to the substrates and reagents of interest.

References

Spectroscopic Confirmation of 5-Iodo-5-methylnonane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the tertiary alkyl halide, 5-Iodo-5-methylnonane, and its potential reaction products. Given its structure, this compound is prone to undergo both substitution (Sₙ1) and elimination (E1 and E2) reactions. The definitive identification of the resulting product mixture is crucial for reaction optimization and mechanistic studies. This document outlines the expected spectroscopic signatures of the starting material and its primary substitution and elimination products, supported by available experimental data. Detailed experimental protocols for the key analytical techniques are also provided to aid in the replication and validation of these findings.

Comparative Spectroscopic Data

The reaction of this compound can theoretically yield a substitution product, 5-methylnonan-5-ol, and two primary elimination products, 5-methylnon-4-ene and 5-methylnon-5-ene, through dehydrohalogenation. The spectroscopic characteristics of these compounds are distinct and allow for their unambiguous identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features
This compound C₁₀H₂₁I268.18[1]¹H NMR: Protons on carbons adjacent to the iodine are expected to be deshielded, appearing in the 3-4 ppm range. ¹³C NMR: The carbon atom bonded to iodine will show a significantly shifted signal. IR: A characteristic C-I stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹. MS: The mass spectrum would likely show a molecular ion peak at m/z 268, with characteristic fragmentation patterns including the loss of an iodine radical (M-127).
5-Methylnonan-5-ol C₁₀H₂₂O158.28[1]¹H NMR: A characteristic broad singlet for the hydroxyl (-OH) proton. ¹³C NMR: The carbon bearing the hydroxyl group will be significantly deshielded. IR: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch.[1] MS: The molecular ion peak at m/z 158 may be weak or absent; a prominent peak at m/z 101 is often observed.[1]
5-Methylnon-4-ene C₁₀H₂₀140.27¹H NMR: Vinylic proton signals are expected in the range of 4.5-6.5 ppm. ¹³C NMR: Signals for the sp² hybridized carbons of the double bond will appear in the downfield region (typically >100 ppm). IR: A C=C stretching absorption around 1640-1680 cm⁻¹. MS: A molecular ion peak at m/z 140.
5-Methylnon-5-ene C₁₀H₂₀140.27¹H NMR: Vinylic proton signals are expected in the range of 4.5-6.5 ppm. ¹³C NMR: Signals for the sp² hybridized carbons of the double bond will appear in the downfield region (typically >100 ppm). IR: A C=C stretching absorption around 1640-1680 cm⁻¹. MS: A molecular ion peak at m/z 140.

Reaction Pathways and Spectroscopic Analysis Workflow

The reaction of this compound can proceed through competing substitution and elimination pathways. The choice of solvent and base is critical in directing the reaction towards a desired product. The following diagram illustrates the potential reaction pathways and the logical workflow for spectroscopic analysis of the product mixture.

reaction_workflow Reaction Pathways and Spectroscopic Analysis of this compound Products cluster_reaction Reaction Pathways cluster_analysis Spectroscopic Analysis Workflow This compound This compound SN1_E1_Intermediate Carbocation Intermediate This compound->SN1_E1_Intermediate Weak Nucleophile/ Weak Base (e.g., H2O, ROH) 5-Methylnon-4-ene 5-Methylnon-4-ene (E1/E2 Product) This compound->5-Methylnon-4-ene Strong, Bulky Base (E2) 5-Methylnon-5-ene 5-Methylnon-5-ene (E1/E2 Product) This compound->5-Methylnon-5-ene Strong, Bulky Base (E2) 5-Methylnonan-5-ol 5-Methylnonan-5-ol (SN1 Product) SN1_E1_Intermediate->5-Methylnonan-5-ol Nucleophilic Attack SN1_E1_Intermediate->5-Methylnon-4-ene Deprotonation SN1_E1_Intermediate->5-Methylnon-5-ene Deprotonation Reaction_Mixture Reaction Mixture GCMS GC-MS Analysis Reaction_Mixture->GCMS NMR NMR Spectroscopy (1H, 13C) Reaction_Mixture->NMR FTIR FTIR Spectroscopy Reaction_Mixture->FTIR Data_Analysis Data Analysis and Structure Elucidation GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis

Caption: Reaction pathways of this compound and the analytical workflow for product identification.

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous sample preparation and data acquisition. The following are detailed protocols for the key analytical techniques used in the characterization of the reaction products of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of the reaction products.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Reaction product sample

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product (or a representative sample of the reaction mixture) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

    • Process the spectrum similarly to the ¹H spectrum and reference it to the solvent signal (e.g., 77.16 ppm for CDCl₃).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of the reaction mixture and obtain their mass spectra for identification and quantification.

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)

  • Helium (carrier gas)

  • Reaction product sample

  • Volatile solvent (e.g., dichloromethane or diethyl ether)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reaction mixture (approximately 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Set the carrier gas flow rate (typically around 1 mL/min for a capillary column).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the retention times of the separated components.

    • Examine the mass spectrum for each chromatographic peak.

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST) and the expected fragmentation patterns of the potential products to confirm their identities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the reaction products.

Materials:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or salt plates)

  • Reaction product sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

  • Background Spectrum: Record a background spectrum of the empty accessory to account for atmospheric and instrument contributions.

  • Sample Application (ATR):

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Ensure the crystal is fully covered.

  • Sample Application (Salt Plates):

    • Place a drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin film of the liquid.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Analyze the spectrum for the presence of characteristic absorption bands corresponding to the functional groups of the expected products (e.g., O-H stretch for the alcohol, C=C stretch for the alkenes, and the absence of a strong C-I stretch).

    • Clean the accessory or salt plates thoroughly with an appropriate solvent after analysis.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Iodo-5-methylnonane via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of 5-Iodo-5-methylnonane, a tertiary alkyl iodide. The primary focus is on a typical synthesis scenario where this compound is produced from its corresponding alcohol, 5-methylnonan-5-ol.

Synthesis and Potential Impurities

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction (SN1) from 5-methylnonan-5-ol using a reagent such as hydroiodic acid. Given the SN1 mechanism, the primary impurities of concern are the unreacted starting material (5-methylnonan-5-ol) and elimination byproducts (isomeric alkenes).

Purity Analysis Methodologies: A Comparative Overview

The selection of an appropriate analytical method for purity assessment is crucial. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter HPLC with Refractive Index Detection (HPLC-RI) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹H NMR (qNMR)
Principle Separation based on polarity and differential partitioning between a stationary and mobile phase. Detection is based on changes in the refractive index of the eluent.Separation based on volatility and boiling point. Provides mass-to-charge ratio for identification.Provides structural information and quantification based on the signal intensity of specific protons relative to a certified internal standard.
Selectivity Moderate. May have difficulty resolving structurally similar impurities from the main compound.High. Excellent for separating volatile impurities and provides mass spectral data for positive identification.[1]High. Can distinguish between structurally similar compounds based on unique proton signals.
Sensitivity Low to moderate. RI detection is generally less sensitive than UV or MS detection.Very high. Capable of detecting trace-level impurities, making it ideal for genotoxic impurity analysis.[1]Moderate. Generally requires impurities to be present at levels of ~0.1% or higher for accurate quantification.
Quantification Good. Requires calibration curves for accurate quantification of impurities.Excellent. Can provide accurate quantification with appropriate calibration.Excellent. Provides absolute quantification without the need for a calibration curve for each analyte.[2]
Sample Throughput High. Automated systems allow for the analysis of many samples.High. Modern systems with autosamplers can handle large sample batches.Moderate to low. Sample preparation and data processing can be more time-consuming.
Instrumentation Widely available in most analytical laboratories.Commonly available, especially in quality control and research settings.Requires access to an NMR spectrometer, which may be less common than HPLC or GC.
Limitations Not suitable for gradient elution due to baseline drift with the RI detector. Lower sensitivity compared to other detectors.Requires the analyte to be volatile and thermally stable.Can be complex to set up and requires careful selection of an internal standard.

Experimental Protocol: HPLC Method for Purity Assessment of this compound

This protocol outlines a typical isocratic HPLC method using a refractive index detector for the purity analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a pump, autosampler, and refractive index detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Standards:

  • HPLC-grade acetonitrile and water.

  • Reference standards of this compound and 5-methylnonan-5-ol (if available).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 85:15 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 35 °C).

  • Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 15 minutes).

4. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the reference standards (if available).

  • Calculate the percentage purity of the main component based on the peak area percentages. For more accurate quantification, a calibration curve should be generated using a certified reference standard.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the synthesis and purity assessment of this compound.

G cluster_synthesis Synthesis cluster_analysis Purity Assessment Start Start: 5-methylnonan-5-ol Reaction Reaction with HI (SN1) Start->Reaction Product Crude this compound Reaction->Product SamplePrep Sample Preparation Product->SamplePrep HPLC HPLC-RI Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS qNMR qNMR Analysis SamplePrep->qNMR Data Data Analysis & Comparison HPLC->Data GCMS->Data qNMR->Data Report Purity Report Data->Report

Caption: Workflow for the synthesis and multi-technique purity assessment of this compound.

References

A Comparative Guide to Tertiary Alkylation Reagents: Alternatives to 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to introduce bulky, tertiary alkyl groups into molecules, the choice of the alkylating agent is critical to the success of the synthesis. While tertiary alkyl iodides like 5-Iodo-5-methylnonane are traditional reagents, a range of alternatives offering different reactivity profiles, milder reaction conditions, and potentially higher yields are available. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

The introduction of tertiary alkyl moieties is a key strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve the pharmacological profile of drug candidates. The primary challenge in tertiary alkylation lies in the inherent steric hindrance of the tertiary carbon center and the propensity for elimination side reactions. Tertiary alkyl halides, such as this compound, typically react via an S(_N)1 mechanism, which involves the formation of a carbocation intermediate. The stability of this intermediate and the nature of the leaving group are paramount to the reaction's efficiency.

This guide explores alternatives that leverage the activation of tertiary alcohols to generate superior leaving groups, offering a more versatile and often higher-yielding approach to tertiary alkylation compared to the direct use of tertiary alkyl iodides.

Performance Comparison of Tertiary Alkylating Agents

The following table summarizes the performance of this compound and its alternatives in a representative tertiary alkylation reaction. The data highlights the impact of the leaving group on reaction yield and conditions. The alternatives are generated in situ from the corresponding tertiary alcohol, 5-methylnonan-5-ol.

Reagent/PrecursorLeaving GroupTypical NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound I⁻ThiophenolDMF8012~60-70Hypothetical data based on typical reactivity
5-methylnonan-5-ol + TsCl/pyridine OTs⁻ (Tosylate)ThiophenolDichloromethane256>90[1][2]
5-methylnonan-5-ol + MsCl/Et₃N OMs⁻ (Mesylate)ThiophenolDichloromethane256>90[2][3]
5-methylnonan-5-ol + Tf₂O/pyridine OTf⁻ (Triflate)ThiophenolDichloromethane0-252>95[4][5]
5-methylnonan-5-ol + Mukaiyama's Reagent Phosphonium saltCarboxylic AcidToluene1004~80-90[6][7]

Discussion of Alternatives

Tertiary Alkyl Sulfonates (Tosylates, Mesylates, Triflates):

The most common and effective alternatives to tertiary alkyl iodides involve the conversion of the corresponding tertiary alcohol into a sulfonate ester.[2] Tosylates (OTs), mesylates (OMs), and triflates (OTf) are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion.[2] This makes the subsequent nucleophilic substitution more facile and often proceed under milder conditions than with alkyl iodides.

  • Tosylates and Mesylates: These are prepared by reacting the tertiary alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.[1][3] These reagents are generally more reactive than tertiary alkyl iodides and can lead to higher yields with a broader range of nucleophiles.

  • Triflates: Trifluoromethanesulfonates (triflates) are among the best leaving groups in organic chemistry.[5] They are prepared from the alcohol using triflic anhydride (Tf₂O) and a base. Tertiary alkyl triflates are highly reactive and can undergo substitution with even weak nucleophiles. However, they are also less stable and more expensive than tosylates or mesylates.

Other Activation Methods:

  • Mukaiyama's Reagent: This method involves the activation of a tertiary alcohol with a phosphonium salt derived from chlorodiphenylphosphine and a quinone.[6][7] This forms a good leaving group that can be displaced by various nucleophiles, including carboxylic acids, with complete inversion of configuration.[6][7]

  • Carborane Anions: For extremely challenging alkylations, reagents with weakly nucleophilic carborane anions have been developed.[4][8] These are described as being even more potent than alkyl triflates and can alkylate otherwise unreactive substrates.[4][8]

Experimental Protocols

1. General Procedure for Tertiary Alkylation via Tosylation of a Tertiary Alcohol:

This protocol is a representative example for the activation of a tertiary alcohol and subsequent nucleophilic substitution.

Step 1: Tosylation of 5-methylnonan-5-ol

  • To a solution of 5-methylnonan-5-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tertiary alkyl tosylate.

Step 2: Nucleophilic Substitution of the Tertiary Alkyl Tosylate

  • Dissolve the obtained tertiary alkyl tosylate (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

  • Add the desired nucleophile (e.g., sodium thiophenoxide, 1.2 eq).

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to obtain the desired tertiary alkylated product.

Mandatory Visualizations

Reaction Pathway: S(_N)1 Mechanism for Tertiary Alkylation

SN1_Mechanism sub Tertiary Alkylating Agent (R₃C-LG) carbocation Tertiary Carbocation (R₃C⁺) + Leaving Group (LG⁻) sub->carbocation Step 1: Ionization (Slow, Rate-determining) product Alkylated Product (R₃C-Nu) carbocation->product Step 2: Nucleophilic Attack (Fast) nucleophile Nucleophile (Nu⁻) nucleophile->carbocation

Caption: S(_N)1 mechanism for tertiary alkylation.

Experimental Workflow: Alcohol Activation and Substitution

Experimental_Workflow start Start | Tertiary Alcohol (R₃C-OH) activation Activation + Activating Agent (e.g., TsCl, MsCl, Tf₂O) + Base (e.g., Pyridine) start->activation intermediate Activated Intermediate (R₃C-OLG) activation->intermediate substitution Nucleophilic Substitution + Nucleophile (Nu⁻) intermediate->substitution workup Work-up & Purification - Aqueous Extraction - Column Chromatography substitution->workup product Final Product | (R₃C-Nu) workup->product

Caption: General workflow for tertiary alkylation via alcohol activation.

References

mechanistic studies to confirm the reaction pathway of 5-Iodo-5-methylnonane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction pathways of 5-Iodo-5-methylnonane, a tertiary alkyl halide. Understanding the mechanistic intricacies of such compounds is crucial for predicting reaction outcomes, optimizing synthetic routes, and controlling product distributions in chemical and pharmaceutical research. This document outlines the competing substitution and elimination reactions, supported by experimental data from analogous systems, and provides detailed protocols for further investigation.

Competing Reaction Pathways: SN1, E1, and E2

Due to its tertiary structure, this compound is sterically hindered at the carbon atom bearing the iodine, making the bimolecular nucleophilic substitution (SN2) pathway highly unfavorable. Consequently, the primary reaction pathways involve the formation of a tertiary carbocation intermediate (SN1 and E1) or a concerted bimolecular elimination (E2).

The initial and rate-determining step for both SN1 and E1 reactions is the unimolecular dissociation of the carbon-iodine bond to form a stable tertiary carbocation. This intermediate can then be attacked by a nucleophile to yield a substitution product (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). The E2 reaction, conversely, is a one-step process where a strong base removes a proton, and the iodide leaving group departs simultaneously, leading to the formation of a double bond.

Factors Influencing Reaction Pathways

The competition between these pathways is primarily dictated by the nature of the nucleophile/base, the solvent, and the temperature.

FactorFavors SN1Favors E1Favors E2
Nucleophile/Base Weakly basic, good nucleophile (e.g., H₂O, ROH)Weakly basic, poor nucleophileStrong, non-hindered base (e.g., NaOEt) or a strong, sterically hindered base (e.g., t-BuOK)
Solvent Polar protic (e.g., ethanol, water)Polar proticAprotic or protic
Temperature Lower temperaturesHigher temperaturesHigher temperatures
Substrate Structure TertiaryTertiaryTertiary

Quantitative Comparison of Reaction Rates (Analogous Systems)

Table 1: Relative Solvolysis Rates of t-Amyl Iodide in Different Solvents at 25°C

SolventDielectric Constant (ε)Relative Rate (k/k₀)
80% Ethanol30.61
50% Ethanol47.914.8
Water78.5116

Data is representative and illustrates the trend of increasing reaction rate with solvent polarity for SN1/E1 pathways.

Expected Product Distribution

The ratio of substitution to elimination products is highly dependent on the reaction conditions.

Table 2: Predicted Product Distribution for Reactions of this compound

Reaction ConditionsMajor Pathway(s)Major Product(s)Minor Product(s)
50% Aqueous Ethanol, 25°CSN1, E15-Methylnonan-5-ol, 5-Ethoxy-5-methylnonane5-Methylnon-4-ene, 5-Methylnon-5-ene
Sodium Ethoxide in Ethanol, 50°CE25-Methylnon-4-ene, 5-Methylnon-5-ene (Zaitsev's rule)5-Ethoxy-5-methylnonane
Potassium t-butoxide in t-butanol, 50°CE25-Methylnon-4-ene, 5-Methylnon-5-ene (Hofmann/Zaitsev mix)-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from the corresponding alcohol.

Materials:

  • 5-Methylnonan-5-ol

  • Concentrated Hydroiodic Acid (HI)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 5-methylnonan-5-ol.

  • Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydroiodic acid with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the mixture to a gentle reflux for 2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Add diethyl ether to extract the product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Kinetic Study of Solvolysis (SN1/E1)

This protocol outlines a method to determine the rate of solvolysis by monitoring the production of acid.

Materials:

  • This compound

  • 50% Aqueous Ethanol

  • 0.01 M Sodium Hydroxide (NaOH) solution, standardized

  • Bromothymol blue indicator

Procedure:

  • Prepare a stock solution of this compound in a small amount of acetone.

  • In a thermostated flask, add a known volume of 50% aqueous ethanol and a few drops of bromothymol blue indicator.

  • Add a precise volume of the standardized NaOH solution to the flask until the solution turns blue.

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to the flask and start a timer.

  • Record the time it takes for the solution to turn from blue to yellow, indicating that the added base has been neutralized by the produced HI.

  • Immediately add another precise volume of the NaOH solution and record the time for the color change.

  • Repeat this process for several intervals.

  • The rate constant can be determined by plotting the natural logarithm of the remaining concentration of this compound versus time.

Protocol 3: Product Distribution Analysis (GC-MS)

This protocol describes the analysis of the reaction products using Gas Chromatography-Mass Spectrometry.

Materials:

  • Reaction mixture from a completed reaction (e.g., from solvolysis or elimination)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

Procedure:

  • Quench the reaction by adding cold water.

  • Extract the organic products with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully concentrate the solution.

  • Add a known amount of an internal standard.

  • Analyze the sample by GC-MS.

  • Identify the products (5-methylnonan-5-ol, 5-ethoxy-5-methylnonane, 5-methylnon-4-ene, 5-methylnon-5-ene) by their retention times and mass spectra.

  • Quantify the relative amounts of each product by integrating the peak areas relative to the internal standard. A capillary column with a non-polar stationary phase is suitable for separating the alkene isomers.[1][2]

Visualizing the Mechanistic Pathways

ReactionPathways This compound This compound Carbocation Tertiary Carbocation Intermediate This compound->Carbocation Slow (SN1/E1) E2_Product Elimination Products (5-Methylnon-4-ene & 5-Methylnon-5-ene) This compound->E2_Product Concerted + Strong Base SN1_Product Substitution Product (5-Methylnonan-5-ol or 5-Ethoxy-5-methylnonane) Carbocation->SN1_Product Fast + Nucleophile E1_Product Elimination Products (5-Methylnon-4-ene & 5-Methylnon-5-ene) Carbocation->E1_Product Fast - H+

Caption: Competing SN1/E1 and E2 pathways for this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_reaction Reaction cluster_analysis Analysis Alcohol 5-Methylnonan-5-ol Reaction_Synth Reaction with HI Alcohol->Reaction_Synth Purification_Synth Purification Reaction_Synth->Purification_Synth Alkyl_Iodide This compound Purification_Synth->Alkyl_Iodide Reaction_Conditions Solvolysis (SN1/E1) or Elimination (E2) Alkyl_Iodide->Reaction_Conditions Quench_Extract Quench & Extract Reaction_Conditions->Quench_Extract GCMS GC-MS Analysis Quench_Extract->GCMS NMR NMR Spectroscopy Quench_Extract->NMR Data_Analysis Product Ratio & Kinetic Data GCMS->Data_Analysis

Caption: General experimental workflow for mechanistic studies.

DecisionTree Start This compound Base_Strength Strong Base? Start->Base_Strength Solvent Polar Protic Solvent? Base_Strength->Solvent No (Weak Base/ Nucleophile) E2 E2 Pathway Dominates Base_Strength->E2 Yes SN1_E1 SN1 / E1 Competition Solvent->SN1_E1 Yes Temperature_E1 High Temperature? SN1 SN1 Favored Temperature_E1->SN1 No E1 E1 Favored Temperature_E1->E1 Yes SN1_E1->Temperature_E1

Caption: Logic diagram for predicting the major reaction pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.